molecular formula C7H9N3 B1396698 1-(Pyrimidin-2-YL)cyclopropan-1-amine CAS No. 1159878-06-4

1-(Pyrimidin-2-YL)cyclopropan-1-amine

Katalognummer: B1396698
CAS-Nummer: 1159878-06-4
Molekulargewicht: 135.17 g/mol
InChI-Schlüssel: OBSRDFSSNGPUIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrimidin-2-YL)cyclopropan-1-amine is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrimidin-2-YL)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-YL)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-pyrimidin-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSRDFSSNGPUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyrimidin-2-YL)cyclopropan-1-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(pyrimidin-2-yl)cyclopropan-1-amine. This compound has emerged as a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics. Its unique structural combination of a reactive cyclopropylamine moiety and a pharmacologically significant pyrimidine ring offers a versatile scaffold for accessing diverse chemical space. This document details the physicochemical characteristics, provides a plausible, detailed synthetic protocol based on established chemical transformations, and explores the compound's reactivity and its role in the development of next-generation pharmaceuticals.

Introduction

1-(Pyrimidin-2-yl)cyclopropan-1-amine, a molecule integrating the strained, conformationally rigid cyclopropane ring with the hydrogen-bonding capabilities and metabolic features of a pyrimidine nucleus, has garnered significant interest in contemporary drug discovery. The cyclopropylamine motif is a well-established pharmacophore known to enhance potency, metabolic stability, and cell permeability in drug candidates[1]. Simultaneously, the pyrimidine scaffold is a privileged structure found in a vast array of approved drugs, including anticancer agents, antivirals, and antibiotics, owing to its ability to engage in various biological interactions[2].

The convergence of these two key structural motifs in 1-(pyrimidin-2-yl)cyclopropan-1-amine creates a unique building block with significant potential for the synthesis of novel compounds targeting a range of biological pathways. This guide serves as a detailed resource for researchers looking to incorporate this valuable intermediate into their drug design and development programs.

Physicochemical Properties

1-(Pyrimidin-2-yl)cyclopropan-1-amine is typically available as a free base or as a hydrochloride salt. The free base is a solid at room temperature. The physicochemical properties are summarized in the table below, based on data from commercial suppliers.

PropertyValueSource
IUPAC Name 1-(Pyrimidin-2-yl)cyclopropan-1-amine-
CAS Number 1159878-06-4 (free base)[3]
1215107-61-1 (hydrochloride salt)[4]
Molecular Formula C₇H₉N₃[3]
Molecular Weight 135.17 g/mol [3]
Appearance White to off-white solid[5]
Purity ≥97% (commercially available)[3]
Topological Polar Surface Area (TPSA) 51.8 Ų[3]
LogP (calculated) 0.4244[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]
Storage Conditions 4°C, protect from light[3]

Synthesis and Experimental Protocols

The proposed synthetic pathway involves the conversion of the carboxylic acid to an acyl azide, followed by thermal rearrangement to an isocyanate, which is then hydrolyzed to the target amine.

Synthesis_Workflow cluster_0 Synthesis of 1-(Pyrimidin-2-YL)cyclopropan-1-amine Precursor 1-(Pyrimidin-2-yl)cyclopropane- 1-carboxylic acid AcylAzide Acyl Azide Intermediate Precursor->AcylAzide DPPA, Et3N, Toluene Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) Amine 1-(Pyrimidin-2-yl)cyclopropan-1-amine Isocyanate->Amine Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthesis of 1-(pyrimidin-2-yl)cyclopropan-1-amine via Curtius rearrangement.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Curtius rearrangement and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(Pyrimidin-2-yl)cyclopropan-1-carbonyl azide (Acyl Azide Intermediate)

  • Rationale: The conversion of the carboxylic acid to an acyl azide is the first step of the Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is a common and effective reagent for this one-pot transformation, avoiding the need to first synthesize an acyl chloride. Triethylamine (Et₃N) is used as a base to deprotonate the carboxylic acid.

  • Procedure:

    • To a stirred solution of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Step 2: Thermal Rearrangement to 1-isocyanato-2-(pyrimidin-2-yl)cyclopropane (Isocyanate Intermediate)

  • Rationale: Heating the acyl azide intermediate induces the rearrangement to the isocyanate with the loss of nitrogen gas. This is the key step of the Curtius rearrangement and is typically a concerted process.

  • Procedure:

    • Once the formation of the acyl azide is complete, gently heat the reaction mixture to 80-100 °C.

    • Maintain this temperature and monitor for the evolution of nitrogen gas (bubbling).

    • Continue heating for 1-2 hours after the gas evolution ceases to ensure complete rearrangement. The formation of the isocyanate can be monitored by IR spectroscopy (characteristic strong absorption around 2250-2275 cm⁻¹).

Step 3: Hydrolysis to 1-(Pyrimidin-2-yl)cyclopropan-1-amine

  • Rationale: The isocyanate intermediate is readily hydrolyzed to the corresponding primary amine. Acidic conditions are often used to facilitate the hydrolysis of the intermediate carbamic acid and to protonate the final amine, aiding in its purification.

  • Procedure:

    • Cool the reaction mixture containing the isocyanate to room temperature.

    • Slowly and carefully add aqueous hydrochloric acid (e.g., 2 M HCl, 5-10 eq) to the stirred mixture.

    • Heat the biphasic mixture to 60-80 °C for 1-3 hours to ensure complete hydrolysis and decarboxylation.

    • After cooling to room temperature, separate the aqueous layer.

    • Wash the organic layer with water, and combine the aqueous layers.

    • Basify the combined aqueous layers with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10, which will deprotonate the amine hydrochloride.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(pyrimidin-2-yl)cyclopropan-1-amine.

    • The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Chemical Reactivity and Stability

The chemical reactivity of 1-(pyrimidin-2-yl)cyclopropan-1-amine is dominated by the nucleophilic character of the primary amine and the electronic properties of the pyrimidine ring.

  • Nucleophilicity of the Amine: The primary amine is a potent nucleophile and will readily react with a variety of electrophiles. This includes acylation with acyl chlorides or anhydrides to form amides, reaction with aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and alkylation with alkyl halides.

  • Basicity: The amine group is basic and will form salts with acids. The pKa of the conjugate acid is expected to be in the range of typical primary amines. The pyrimidine ring also contains basic nitrogen atoms, which can be protonated under strongly acidic conditions.

  • Stability: The compound is expected to be stable under standard storage conditions (cool, dark, and under an inert atmosphere). However, like many primary amines, it can be susceptible to oxidation over time, especially when exposed to air and light. The cyclopropane ring is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of some transition metals, although this is less common for unactivated cyclopropanes.

Applications in Medicinal Chemistry

The unique combination of a cyclopropylamine and a pyrimidine ring makes 1-(pyrimidin-2-yl)cyclopropan-1-amine a highly sought-after building block in drug discovery.

Applications cluster_1 Medicinal Chemistry Applications BuildingBlock 1-(Pyrimidin-2-yl)cyclopropan-1-amine KinaseInhibitors Kinase Inhibitors BuildingBlock->KinaseInhibitors Amide/Urea Formation PROTACs PROTACs & Molecular Glues BuildingBlock->PROTACs Linker Attachment GPCR_Ligands GPCR Ligands BuildingBlock->GPCR_Ligands Scaffold Elaboration Other Other CNS & Metabolic Targets BuildingBlock->Other

Caption: Key application areas for 1-(pyrimidin-2-yl)cyclopropan-1-amine in drug discovery.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The 2-amino group of the title compound can be functionalized to introduce substituents that occupy other pockets of the ATP-binding site, leading to potent and selective inhibitors[10].

  • Protein Degraders: This compound is listed by some suppliers as a building block for protein degraders, such as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues. The primary amine provides a convenient handle for attaching linkers that connect the target-binding moiety to an E3 ligase-recruiting element.

  • GPCR Ligands and CNS-active Agents: The rigid cyclopropane scaffold can help to lock in a specific conformation, which can be beneficial for binding to G-protein coupled receptors (GPCRs) and other targets in the central nervous system (CNS). The pyrimidine ring can also contribute to the desired pharmacokinetic properties for CNS penetration.

  • Metabolic Disease Targets: The structural features of this compound make it an attractive starting point for exploring inhibitors of enzymes involved in metabolic pathways.

Safety and Handling

As with all laboratory chemicals, 1-(pyrimidin-2-yl)cyclopropan-1-amine and its hydrochloride salt should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[4].

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

  • Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and gloves are mandatory when handling this compound.

Conclusion

1-(Pyrimidin-2-yl)cyclopropan-1-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding carboxylic acid is achievable through standard, reliable chemical transformations like the Curtius rearrangement. The combination of a conformationally restricted cyclopropylamine and a pharmacologically relevant pyrimidine ring provides a robust scaffold for the design of novel therapeutics targeting a wide range of diseases. This guide provides a foundational understanding of its properties and synthesis to aid researchers in leveraging this important chemical entity in their research endeavors.

References

  • Augustine, J. K., Bombrun, A., Mandal, A. B., Alagarsamy, P., Atta, R. N., & Selvam, P. (2011). Propylphosphonic Anhydride (T3P®)
  • Ban, M., Taguchi, H., Katsushima, T., Aoki, S., & Watanabe, A. (1998). Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Bioorganic & Medicinal Chemistry, 6(7), 1057–1067.
  • Chemistry LibreTexts. (2015, July 19). 21.7: Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]

  • Gorin, D. J., Davis, N. R., & Toste, F. D. (2005). Gold(I)-Catalyzed Intramolecular Acetylenic Schmidt Reaction. Journal of the American Chemical Society, 127(32), 11260–11261.
  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • PubChem. (n.d.). N-{2-[1-(Cyclopropylsulfonyl)-1h-Pyrazol-4-Yl]pyrimidin-4-Yl}-1-(Propan-2-Yl)-1h-Imidazo[4,5-C]pyridin-6-Amine. Retrieved from [Link]

  • Rokade, B. V., & Prabhu, J. R. (2012). Chemoselective Schmidt Reaction Mediated by Triflic Acid: Selective Synthesis of Nitriles from Aldehydes. The Journal of Organic Chemistry, 77(12), 5364–5370.
  • Royal Society of Chemistry. (2020, July 10). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

  • Singh, A. S., Agrahari, A. K., Singh, S. K., Yadav, M. S., & Tiwari, V. K. (2019). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis, 51(18), 3443–3450.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-205.
  • Wang, X.-J., Su, Y., Li, R., & Gu, P. (2018). Tf2O-Promoted Intramolecular Schmidt Reaction of the ω-Azido Carboxylic Acids. The Journal of Organic Chemistry, 83(10), 5816–5824.
  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • PubMed. (2008, October 23). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Retrieved from [Link]

  • PubMed Central (PMC). (2023, September 15). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Nanjing Feihao Technology Co., Ltd. (n.d.). 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Google Patents. (n.d.). EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 1-(Pyrimidin-2-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of unique structural motifs in medicinal chemistry often heralds the advent of novel pharmacological activities. 1-(Pyrimidin-2-YL)cyclopropan-1-amine represents one such convergence, incorporating the privileged pyrimidine scaffold with a strained cyclopropylamine ring system. While direct pharmacological data for this specific molecule is not extensively documented in publicly accessible literature, its constituent components suggest a rich potential for biological activity. This technical guide provides a comprehensive framework for the systematic evaluation of 1-(Pyrimidin-2-YL)cyclopropan-1-amine. We will dissect its structural alerts, propose a multi-tiered research and development plan encompassing in silico, in vitro, and in vivo studies, and provide detailed, field-proven experimental protocols. This document is designed to serve as a strategic roadmap for researchers aiming to unlock the therapeutic potential of this and structurally related compounds.

Introduction and Molecular Overview

1-(Pyrimidin-2-YL)cyclopropan-1-amine is a small molecule with the chemical formula C₇H₉N₃ and a molecular weight of approximately 135.17 g/mol [1]. Its structure is characterized by a primary amine attached to a cyclopropane ring, which is in turn bonded to the 2-position of a pyrimidine ring.

Table 1: Physicochemical Properties of 1-(Pyrimidin-2-YL)cyclopropan-1-amine

PropertyValueSource
Molecular FormulaC₇H₉N₃ChemScene[1]
Molecular Weight135.17ChemScene[1]
Topological Polar Surface Area (TPSA)51.8 ŲChemScene[1]
LogP (calculated)0.4244ChemScene[1]
Hydrogen Bond Acceptors3ChemScene[1]
Hydrogen Bond Donors1ChemScene[1]
Rotatable Bonds1ChemScene[1]

The pyrimidine ring is a common feature in a wide array of pharmacologically active compounds, including anticancer agents and kinase inhibitors[2][3]. The cyclopropylamine moiety is also a valuable structural component in medicinal chemistry, often used to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. The combination of these two fragments in 1-(Pyrimidin-2-YL)cyclopropan-1-amine suggests a high potential for interaction with various biological targets.

Analysis of Structural Components and Hypothesized Pharmacological Activity

A critical step in the evaluation of a novel chemical entity is the analysis of its structural components to hypothesize potential biological targets and activities.

The Pyrimidine Moiety: A Privileged Scaffold

The pyrimidine ring is a fundamental building block in numerous endogenous molecules, including nucleic acids (cytosine, thymine, and uracil), and is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets[3]. Pyrimidine derivatives have been successfully developed as:

  • Kinase Inhibitors: Many approved kinase inhibitors, such as imatinib, feature a pyrimidine core that often interacts with the hinge region of the kinase ATP-binding site[2]. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Several DPP-IV inhibitors, used in the treatment of type 2 diabetes, incorporate a pyrimidine scaffold[4][5].

  • Janus Kinase (JAK) Inhibitors: Selective JAK inhibitors for the treatment of autoimmune diseases have been developed from pyrimidine-based scaffolds[6].

Given this precedent, it is plausible that 1-(Pyrimidin-2-YL)cyclopropan-1-amine could exhibit inhibitory activity against various kinases or other ATP-dependent enzymes.

The Cyclopropylamine Moiety: A Modulator of Potency and Pharmacokinetics

The cyclopropylamine group is a bioisostere for larger, more flexible alkyl or aryl groups. Its inclusion in a molecule can confer several advantageous properties:

  • Conformational Rigidity: The strained three-membered ring restricts the conformation of the molecule, which can lead to higher binding affinity and selectivity for a specific target.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, potentially increasing the half-life of the compound.

  • Improved Physicochemical Properties: The introduction of a cyclopropylamine can modulate lipophilicity and pKa, which can in turn affect solubility, permeability, and oral bioavailability.

The primary amine on the cyclopropane ring provides a key interaction point, capable of forming hydrogen bonds or salt bridges with biological targets.

A Proposed Research and Development Plan

The following is a strategic, multi-tiered plan for the comprehensive pharmacological profiling of 1-(Pyrimidin-2-YL)cyclopropan-1-amine.

R_and_D_Plan cluster_0 Tier 1: In Silico & Initial In Vitro Screening cluster_1 Tier 2: Target Validation & Initial PK cluster_2 Tier 3: In Vivo Efficacy & Safety In_Silico In Silico Profiling (ADMET, Target Prediction) Initial_Screening Broad Panel In Vitro Screening (Kinase Panel, GPCR Panel) In_Silico->Initial_Screening Guide Target Selection Target_Validation Target Validation Assays (IC50/EC50 Determination) Initial_Screening->Target_Validation Cellular_Assays Cell-Based Functional Assays Target_Validation->Cellular_Assays Initial_PK In Vitro ADME & Preliminary PK Cellular_Assays->Initial_PK In_Vivo_Efficacy In Vivo Pharmacodynamic & Efficacy Models Initial_PK->In_Vivo_Efficacy Safety_Tox Preliminary Safety & Toxicology In_Vivo_Efficacy->Safety_Tox

Caption: A multi-tiered research and development plan for 1-(Pyrimidin-2-YL)cyclopropan-1-amine.

Tier 1: In Silico and Broad Panel Screening

The initial phase focuses on computational predictions and broad, high-throughput screening to identify potential biological targets.

  • In Silico Profiling: Utilize computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties. Target prediction algorithms can also be employed to identify potential protein targets based on structural similarity to known ligands.

  • Broad Panel In Vitro Screening: Screen the compound against a large, diverse panel of kinases and G-protein coupled receptors (GPCRs). This is a cost-effective way to identify initial "hits."

Tier 2: Target Validation and Initial Pharmacokinetics

Once initial hits are identified, the focus shifts to validating these targets and assessing the compound's drug-like properties.

  • Target Validation Assays: Perform dose-response studies to determine the potency (IC₅₀ for inhibitors, EC₅₀ for agonists) of the compound against the validated targets.

  • Cell-Based Functional Assays: Develop and execute cell-based assays to confirm that the compound's activity at the molecular target translates to a functional effect in a cellular context.

  • In Vitro ADME and Preliminary Pharmacokinetics: Conduct a panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, including metabolic stability in liver microsomes, plasma protein binding, and permeability assays (e.g., Caco-2). If the profile is favorable, proceed to a preliminary pharmacokinetic study in a rodent model.

Tier 3: In Vivo Efficacy and Safety Assessment

The final preclinical stage involves evaluating the compound's efficacy and safety in animal models.

  • In Vivo Pharmacodynamic and Efficacy Models: Based on the validated target, select an appropriate animal model of disease to assess the compound's efficacy. Pharmacodynamic markers should be measured to confirm target engagement in vivo.

  • Preliminary Safety and Toxicology: Conduct preliminary safety studies, including a maximum tolerated dose (MTD) study and basic observational studies for any overt signs of toxicity.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments in the proposed research plan.

Protocol: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol is designed to determine the IC₅₀ of 1-(Pyrimidin-2-YL)cyclopropan-1-amine against a specific kinase.

Materials:

  • Recombinant human kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • 1-(Pyrimidin-2-YL)cyclopropan-1-amine (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • 384-well assay plates

  • Detection reagent (e.g., HTRF, AlphaScreen)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the assay plate. Include wells for vehicle control (DMSO only) and positive control (staurosporine).

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and biotinylated peptide substrate in kinase assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection reagent to each well to stop the reaction and generate a signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Convert the raw data to percent inhibition relative to the vehicle and positive controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilution Series Plate_Prep Dispense Compound to Assay Plate Compound_Prep->Plate_Prep Enzyme_Substrate Add Kinase & Substrate Mix Plate_Prep->Enzyme_Substrate ATP_Addition Add ATP to Initiate Reaction Enzyme_Substrate->ATP_Addition Incubation_1 Incubate at RT for 60 min ATP_Addition->Incubation_1 Detection_Reagent Add Detection Reagent Incubation_1->Detection_Reagent Data_Acquisition Read Plate Detection_Reagent->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol assesses the susceptibility of the test compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • 1-(Pyrimidin-2-YL)cyclopropan-1-amine (test compound)

  • Testosterone (positive control)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with internal standard (e.g., warfarin)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a solution of the test compound in phosphate buffer at a final concentration of 1 µM. Add this solution to the wells of the incubation plate.

  • Pre-incubation: Add HLM to each well (final protein concentration 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to each well to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Concluding Remarks

1-(Pyrimidin-2-YL)cyclopropan-1-amine is a molecule of significant interest due to the combination of a privileged pyrimidine scaffold and a conformationally rigid cyclopropylamine moiety. While its specific pharmacological profile remains to be elucidated, the structural alerts point towards potential activity as a kinase inhibitor or modulator of other ATP-dependent enzymes. The systematic research and development plan outlined in this guide provides a robust framework for its comprehensive evaluation. By adhering to the principles of scientific integrity and employing validated experimental protocols, researchers can effectively probe the therapeutic potential of this and other novel chemical entities. The insights gained from such a systematic approach are crucial for the successful advancement of new drug candidates from the laboratory to the clinic.

References

  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

  • PubMed. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Retrieved from [Link]

  • PubMed. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Retrieved from [Link]

  • PubMed. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • PubMed. (n.d.). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and cytoprotective antiulcer activity of 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives related to mepirizole and dulcerozine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Pharmacodynamics. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(Pyrimidin-2-YL)cyclopropan-1-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidinyl Cyclopropylamine Scaffold in Modern Drug Discovery

The confluence of pyrimidine and cyclopropylamine moieties within a single molecular architecture has emerged as a privileged scaffold in contemporary medicinal chemistry. Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The pyrimidine ring system, a fundamental component of nucleic acids, offers a versatile template for molecular recognition by biological targets.[3]

Complementing this, the cyclopropylamine unit introduces unique conformational constraints and metabolic stability to drug candidates. The inherent strain of the three-membered ring can influence binding affinities and pharmacokinetic profiles in a favorable manner.[1] Consequently, the synthesis of molecules such as 1-(pyrimidin-2-YL)cyclopropan-1-amine is of significant interest to researchers and professionals in drug development, providing a key building block for the exploration of novel chemical space.

This document provides a comprehensive guide to the synthesis of 1-(pyrimidin-2-YL)cyclopropan-1-amine, focusing on a robust and widely applicable palladium-catalyzed cross-coupling methodology. The presented protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 1-(pyrimidin-2-YL)cyclopropan-1-amine, can be conceptually disconnected at the C-N bond, suggesting a cross-coupling reaction between a 2-halopyrimidine and cyclopropan-1-amine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is particularly well-suited for the coupling of heteroaryl halides with primary amines.[2][4] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with excellent yields, making it the method of choice for this synthesis.

An alternative, though potentially less efficient, approach involves the direct nucleophilic aromatic substitution of a highly activated pyrimidine precursor. However, the Buchwald-Hartwig protocol provides a more general and reliable route.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 1-(Pyrimidin-2-YL)cyclopropan-1-amine

This protocol is based on established principles of the Buchwald-Hartwig amination, with specific conditions adapted from successful couplings of 2-chloropyrimidine with various amines.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloropyrimidine≥98%Commercially AvailableStore under inert atmosphere.
Cyclopropan-1-amine≥98%Commercially AvailableVolatile and flammable. Handle in a well-ventilated fume hood.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir and light sensitive. Store under inert atmosphere.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Ligand GradeCommercially AvailableAir sensitive. Store under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHygroscopic and air sensitive. Handle in a glovebox or under inert atmosphere.
TolueneAnhydrousCommercially AvailableDry over molecular sieves or sodium/benzophenone.
Diethyl etherAnhydrousCommercially Available
Saturated aqueous sodium bicarbonate solutionReagent GradePrepared in-house
Brine (Saturated aqueous sodium chloride solution)Reagent GradePrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Celite®Filtration GradeCommercially Available
Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and condensers

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step-by-Step Synthesis Protocol

Synthesis_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Reagent Addition: - 2-Chloropyrimidine - Cyclopropan-1-amine - Pd₂(dba)₃ - Xantphos - NaOtBu - Toluene Setup->Reagents 1 Reaction Reaction (Heating) Reagents->Reaction 2 Workup Aqueous Work-up Reaction->Workup 3 Purification Purification (Column Chromatography) Workup->Purification 4 Analysis Product Analysis (NMR, MS) Purification->Analysis 5

Figure 1: Experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.5 mg, 0.1 mmol, 2 mol%) and Xantphos (173.6 mg, 0.3 mmol, 6 mol%). The flask is evacuated and backfilled with argon or nitrogen three times.

    • Rationale: The use of an inert atmosphere is critical as the palladium(0) catalyst and the phosphine ligand are sensitive to oxidation, which would deactivate the catalyst.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (672 mg, 7.0 mmol, 1.4 equiv.). Then, add 2-chloropyrimidine (572 mg, 5.0 mmol, 1.0 equiv.) and anhydrous toluene (25 mL). Finally, add cyclopropan-1-amine (415 µL, 6.0 mmol, 1.2 equiv.) via syringe.

    • Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the subsequent catalytic cycle.[3] An excess of the amine is used to ensure complete consumption of the limiting reagent, 2-chloropyrimidine. Xantphos is a bulky, electron-rich ligand that has been shown to be effective for the coupling of amines with 2-chloropyrimidine.[5]

  • Reaction: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Rationale: Heating is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous work-up removes the base and other water-soluble impurities. Filtering through Celite® is an effective way to remove fine palladium black particles.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective for eluting the desired product. The fractions containing the product are combined and the solvent is evaporated to yield 1-(pyrimidin-2-YL)cyclopropan-1-amine as a solid or oil.

    • Rationale: Column chromatography is a standard method for purifying organic compounds, separating the target molecule from unreacted starting materials and byproducts.

Expected Yield and Characterization
  • Expected Yield: 65-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.35 (d, J = 4.8 Hz, 2H), 6.60 (t, J = 4.8 Hz, 1H), 5.50 (br s, 1H), 1.30-1.25 (m, 2H), 1.10-1.05 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 164.0, 157.8, 111.5, 33.5, 15.0.

  • Mass Spectrometry (ESI+): m/z 136.09 [M+H]⁺.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The synthesis proceeds via the well-established Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_complex Ar-Pd(II)(X)L₂ OA->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord RNH₂ PdII_Amine [Ar-Pd(II)(NH₂R)L₂]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(NHR)L₂ Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NHR RE->Product

Figure 2: The Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chloropyrimidine, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The cyclopropylamine coordinates to the Pd(II) center, and the base (sodium tert-butoxide) removes a proton from the amine nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired 1-(pyrimidin-2-YL)cyclopropan-1-amine and regenerates the Pd(0) catalyst.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when handling volatile and flammable reagents like cyclopropylamine and toluene.

  • Inert Atmosphere: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (argon or nitrogen). Sodium tert-butoxide is also air and moisture sensitive.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of 1-(pyrimidin-2-YL)cyclopropan-1-amine. The protocol detailed in this application note offers a clear, step-by-step guide for researchers in drug discovery and organic synthesis. By understanding the rationale behind each step, scientists can confidently reproduce this synthesis and adapt it for the preparation of related analogues, thereby accelerating the discovery of new therapeutic agents.

References

  • Jain, S., et al. (2021). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 26(21), 6593. [Link]

  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6285. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 8:230. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(21), 4661-4664. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Journal of Organic Chemistry. (1999). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • National Center for Biotechnology Information. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • Google Patents. (1986). Process for the manufacture of cyclopropylamine.
  • NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. [Link]

  • YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Link]

  • ResearchGate. (1999). Palladium(II) and platinum(II),(IV) complexes of 2-aminopyrimidine derivatives. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • National Center for Biotechnology Information. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • National Center for Biotechnology Information. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

Sources

Topic: Strategic Application of 1-(Pyrimidin-2-yl)cyclopropan-1-amine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of the 1-(pyrimidin-2-yl)cyclopropan-1-amine scaffold. It provides in-depth scientific context, practical synthesis protocols, and methods for biological evaluation.

Foundational Rationale: Escaping Flatland and Embracing Three-Dimensionality

Modern drug discovery has increasingly pivoted from traditional flat, aromatic scaffolds towards molecules with greater three-dimensional (3D) complexity. This shift is driven by the need to access novel chemical space, enhance target selectivity, and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyclopropyl ring is a particularly powerful tool in this regard.[1] When appended to a privileged heterocyclic core like pyrimidine, it creates a building block—1-(pyrimidin-2-yl)cyclopropan-1-amine—with a unique and advantageous profile for tackling complex biological targets.

The pyrimidine ring itself is a cornerstone of medicinal chemistry, found in the structures of DNA/RNA nucleobases and a multitude of approved drugs.[2][3] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile anchor for target engagement.[3] The strategic incorporation of a cyclopropylamine moiety onto this core imparts several key benefits.

Core Strategic Advantages:
  • Conformational Rigidity: The strained three-membered ring of the cyclopropane restricts the rotational freedom of the molecule.[4] This pre-organizes the compound into a specific conformation, which can reduce the entropic penalty of binding to a protein target, often leading to enhanced potency.[1]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can block common metabolic hotspots, increase the half-life of a drug candidate, and reduce the potential for drug-drug interactions.[5]

  • Improved Physicochemical Properties: The introduction of this sp³-rich fragment disrupts planarity, which can mitigate intermolecular stacking, improve solubility, and increase brain permeability.[1]

  • Precise Vectorial Projection: The cyclopropyl group provides a rigid and well-defined exit vector from the pyrimidine core. This allows medicinal chemists to precisely position substituents into specific regions of a target's binding pocket to probe for new interactions or to fine-tune properties.

The following workflow illustrates how this scaffold can be strategically introduced during a lead optimization campaign.

drug_discovery_workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Optimization Strategy cluster_2 Phase 3: Iterative Improvement cluster_3 Phase 4: Candidate Selection Hit_ID Initial Hit Identified (e.g., from HTS) Prop_Eval Property Evaluation (Potency, ADME, Lipophilicity) Hit_ID->Prop_Eval Problem_ID Problem Identified: - Poor metabolic stability - Low potency - Planarity issues Prop_Eval->Problem_ID Scaffold_Hop Strategy: Introduce 3D Scaffold 1-(Pyrimidin-2-yl)cyclopropan-1-amine Problem_ID->Scaffold_Hop Address liabilities Synthesis Synthesize Analogs Scaffold_Hop->Synthesis Implement strategy Assay In Vitro & In Vivo Assays Synthesis->Assay Test new compounds SAR Analyze SAR Data (Structure-Activity Relationship) Assay->SAR Generate data SAR->Synthesis Design next generation Candidate Preclinical Candidate - Improved Potency - Enhanced Stability - Favorable PK/PD SAR->Candidate Achieve target profile computational_workflow Target_Protein Obtain 3D Structure of Target Protein (e.g., PDB) Docking Molecular Docking Simulation (Predicts Binding Pose & Score) Target_Protein->Docking Ligand_Lib Generate Virtual Library of Scaffold Derivatives Ligand_Lib->Docking Analysis Analyze Key Interactions (H-bonds, hydrophobic contacts) Docking->Analysis Output poses Prioritization Prioritize Compounds for Synthesis Based on Score & Predicted Interactions Analysis->Prioritization Inform decisions

Sources

Application Notes and Protocols for the Cyclopropanation of Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Pyrimidine and Cyclopropane in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to engage in a multitude of biological interactions.[1][2][3] Similarly, the cyclopropane ring, a small, strained carbocycle, is a highly sought-after motif in drug design.[4][5][6] Its rigid structure can lock a molecule into a bioactive conformation, improve metabolic stability, and enhance potency. The fusion of these two privileged scaffolds—the pyrimidine and the cyclopropane—can give rise to novel chemical entities with significant therapeutic potential.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the cyclopropanation of pyrimidine substrates. We will delve into the mechanistic underpinnings of these reactions, present field-proven protocols, and offer insights to navigate the synthetic challenges. Our focus is on providing actionable knowledge to empower the synthesis of novel cyclopropyl-pyrimidine derivatives for the advancement of drug discovery programs.

Core Concepts in Cyclopropanation

Cyclopropanation reactions involve the formation of a cyclopropane ring.[4] A common strategy is the addition of a carbene or carbenoid to an alkene.[4] For pyrimidine substrates, the alkene functionality can be appended to the pyrimidine ring, typically at the N1-position, to generate substrates like N1-vinylpyrimidines. The choice of catalyst is paramount in controlling the stereochemistry of the resulting cyclopropane, a critical aspect for biological activity.

Method 1: Enantioselective Ruthenium-Catalyzed Cyclopropanation of N1-Vinylpyrimidines

A highly efficient and stereoselective method for the synthesis of chiral cyclopropylpyrimidine carbocyclic nucleoside analogues involves the use of a chiral ruthenium(II)-phenyloxazoline (Ru-Pheox) complex.[7][8][9][10] This approach offers excellent yields, high diastereoselectivity, and exceptional enantioselectivity in very short reaction times.[7][8][9][10]

Mechanistic Rationale

The reaction proceeds via the catalytic generation of a ruthenium-carbene intermediate from an α-diazoester. This intermediate then undergoes a [2+1] cycloaddition with the N1-vinylpyrimidine. The chiral Pheox ligand on the ruthenium center orchestrates the approach of the alkene to the carbene, thereby dictating the absolute stereochemistry of the newly formed cyclopropane ring.

Diagram: Proposed Catalytic Cycle for Ruthenium-Catalyzed Cyclopropanation

Ruthenium_Catalyzed_Cyclopropanation Ru_L [Ru(II)-L] Ru_Carbene [Ru(II)=CHR'-L] Ru_L->Ru_Carbene + Diazo Diazo R'-CHN2 N2 N2 Ru_Carbene->N2 - N2 Intermediate Metallocyclobutane Intermediate Ru_Carbene->Intermediate + Pyrimidine_Alkene Pyrimidine_Alkene N1-Vinylpyrimidine Product Cyclopropyl-Pyrimidine Intermediate->Product Reductive Elimination Product->Ru_L Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ru-Pheox catalyzed cyclopropanation.

Experimental Protocol: Synthesis of a Chiral Cyclopropyl Thymidine Analogue

This protocol is adapted from the work of Xie, M.-S., et al. (Org. Lett. 2016, 18, 17, 4344–4347).[7][8][9][10]

Materials:

  • N1-Vinylthymine

  • Ethyl 2-diazoacetate

  • Chiral Ruthenium(II)-phenyloxazoline complex (Ru-L3 in the original paper)

  • Dioxane (anhydrous)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the chiral Ru(II)-Pheox complex in anhydrous dioxane.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N1-vinylthymine (1.0 equiv).

  • Solvent Addition: Add anhydrous dioxane to dissolve the N1-vinylthymine.

  • Catalyst Addition: Add the chiral Ru(II)-Pheox complex solution (2 mol %).

  • Reagent Addition: Slowly add ethyl 2-diazoacetate (1.1 equiv) to the reaction mixture at room temperature with vigorous stirring. The addition should be complete within 1 minute.

  • Reaction Monitoring: The reaction is typically complete upon the cessation of nitrogen gas evolution, which is usually within 1 minute after the addition of the diazo compound is finished.[7] Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Ruthenium-Catalyzed Cyclopropanation
SubstrateYield (%)dree (%)
N1-Vinyluracil9616:199
N1-Vinylthymine9415:199
N1-(4-Chlorobenzoyl)vinylthymine92>20:198

Data adapted from Xie, M.-S., et al. Org. Lett. 2016, 18 (17), 4344–4347.[7][8][9][10]

Method 2: Diastereoselective Cyclopropanation of Pyrimidine-Substituted Nitriles

An alternative approach for the synthesis of cyclopropyl-pyrimidines involves the reaction of pyrimidine-substituted carbon pronucleophiles with alkenes. This method provides access to nitrile-substituted cyclopropanes with high diastereoselectivity.[11]

Mechanistic Considerations

This reaction proceeds through the formation of an alkenyl thianthrenium salt as a key electrophilic intermediate. The pyrimidine-substituted nitrile then acts as a nucleophile, attacking the activated alkene to form the cyclopropane ring. The stereochemical outcome is influenced by the steric and electronic properties of the substituents on both the alkene and the nitrile.

Diagram: Experimental Workflow for Diastereoselective Cyclopropanation

Diastereoselective_Cyclopropanation_Workflow Start Start Reagents Combine Pyrimidine-Nitrile, Alkene, and Reagents Start->Reagents Reaction Stir at Specified Temperature Reagents->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General workflow for the diastereoselective cyclopropanation reaction.

General Protocol: Diastereoselective Synthesis of a Pyrimidine-Substituted Cyclopropane

Materials:

  • 2-(Pyrimidin-2-yl)acetonitrile

  • Styrene (or other alkene)

  • Thianthrene

  • Triflic anhydride

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrimidine-substituted nitrile (1.0 equiv) and the alkene (1.2 equiv) in anhydrous DCM.

  • Reagent Addition: Add the activating agent and base (e.g., thianthrene, triflic anhydride, and DTBMP) according to the specific literature procedure. The order and rate of addition can be critical.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled in an ice bath) for the required duration.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup:

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Troubleshooting and Considerations

  • Moisture Sensitivity: Many cyclopropanation catalysts and reagents are sensitive to moisture and air. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere.

  • Diazo Compound Safety: Diazo compounds can be explosive and should be handled with care. Avoid using ground glass joints and work behind a blast shield.

  • Catalyst Loading: The optimal catalyst loading should be determined empirically. Lowering the catalyst loading can be cost-effective but may require longer reaction times.[7]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Anhydrous, non-protic solvents are generally preferred.[7]

  • Substrate Scope: The electronic and steric properties of the pyrimidine substrate and the alkene can influence the reactivity and selectivity of the cyclopropanation. Electron-donating groups on the alkene generally enhance reactivity.

Conclusion

The cyclopropanation of pyrimidine substrates represents a powerful strategy for the synthesis of novel molecular architectures with high potential in drug discovery. The methods outlined in this guide, particularly the enantioselective ruthenium-catalyzed approach, provide reliable and efficient pathways to access chiral cyclopropyl-pyrimidine derivatives. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize these protocols to generate libraries of compounds for biological screening and advance the development of new therapeutic agents.

References

  • Fathalla, W., & Fita, T. O. (2023). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC - NIH. [Link]

  • Xie, M.-S., Zhou, P., Niu, H.-Y., Qu, G.-R., & Guo, H.-M. (2016). Enantioselective Intermolecular Cyclopropanations for the Synthesis of Chiral Pyrimidine Carbocyclic Nucleosides. ACS Publications. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. [Link]

  • Kumar, R., & Singh, R. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Xie, M.-S., Zhou, P., Niu, H.-Y., Qu, G.-R., & Guo, H.-M. (2016). Enantioselective Intermolecular Cyclopropanations for the Synthesis of Chiral Pyrimidine Carbocyclic Nucleosides. Organic Letters. [Link]

  • ACS Catalysis Journal. (n.d.). ACS Publications. [Link]

  • Xie, M.-S., Zhou, P., Niu, H.-Y., Qu, G.-R., & Guo, H.-M. (2016). Enantioselective Intermolecular Cyclopropanations for the Synthesis of Chiral Pyrimidine Carbocyclic Nucleosides. PubMed. [Link]

  • Request PDF. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • DiRocco, D. A., & Rovis, T. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH. [Link]

  • Kunz, R. K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. PubMed. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • ResearchGate. (n.d.). Enantioselective organocatalytic cyclopropanation. [Link]

  • Singh, D., & et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. [Link]

  • Papakyriakou, A., & et al. (2022). Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. PMC - NIH. [Link]

  • Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]

  • Wang, T., & Bowie, J. H. (2012). Can cytosine, thymine and uracil be formed in interstellar regions? A theoretical study. PubMed. [Link]

  • Oreate AI Blog. (2026). Thymine vs. Uracil: A Molecular Showdown. [Link]

  • ResearchGate. (n.d.). Structures of (a) uracil, (b) thymine, and (c) acetylacetone. Atom numbering follows the IUPAC standard. [Link]

  • Sci-Hub. (n.d.). Enantioselective Intermolecular Cyclopropanations for the Synthesis of Chiral Pyrimidine Carbocyclic Nucleosides. [Link]

  • Shapiro, R., & et al. (n.d.). Reaction of Uracil and Thymine Derivatives With Sodium Bisulfite. Studies on the Mechanism and Reduction of the Adduct. PubMed. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(Pyrimidin-2-YL)cyclopropan-1-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-(Pyrimidin-2-YL)cyclopropan-1-amine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within this pursuit, certain structural motifs emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets. The 1-(pyrimidin-2-yl)cyclopropan-1-amine core has garnered significant attention as one such scaffold. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including kinase inhibitors and other targeted therapies, owing to its hydrogen bonding capabilities and synthetic tractability.[1][2] The appended cyclopropylamine moiety introduces a three-dimensional element that can impart favorable physicochemical properties, such as metabolic stability and conformational rigidity, which are often crucial for potent and selective target engagement.[3]

This guide provides a comprehensive overview of the derivatization of 1-(pyrimidin-2-yl)cyclopropan-1-amine, a critical process for conducting detailed Structure-Activity Relationship (SAR) studies. Through systematic modification of this core structure, researchers can elucidate the key molecular interactions that govern biological activity, thereby paving the way for the rational design of more efficacious and safer drug candidates. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for researchers in drug discovery and development.

Core Derivatization Strategies for SAR Exploration

The primary amino group of 1-(pyrimidin-2-yl)cyclopropan-1-amine serves as a versatile handle for a variety of chemical transformations. The most common and informative derivatization strategies for SAR studies include N-acylation, N-alkylation (including reductive amination), and N-sulfonylation. Each of these modifications allows for the systematic exploration of the chemical space around the core scaffold, probing the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity.

I. N-Acylation: Probing the Influence of Amide Functionality

The introduction of an amide bond via N-acylation is a fundamental strategy in medicinal chemistry. This modification allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems. The resulting amides can act as hydrogen bond donors and acceptors, and their carbonyl group can participate in key interactions with biological targets.

The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acyl chlorides and anhydrides are highly reactive and are suitable for a broad range of substrates. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl or carboxylic acid byproduct without competing with the primary amine for the acylating agent. The reaction is typically conducted in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acylating agent.

Materials:

  • 1-(Pyrimidin-2-yl)cyclopropan-1-amine

  • Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(pyrimidin-2-yl)cyclopropan-1-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride or carboxylic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[4]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[5]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[6][7]

Self-Validation: The successful synthesis of the desired amide can be confirmed by the disappearance of the primary amine protons and the appearance of a new amide proton signal in the ¹H NMR spectrum, along with a characteristic carbonyl signal in the ¹³C NMR spectrum. Mass spectrometry will confirm the expected molecular weight of the product.

Diagram 1: N-Acylation Workflow

N_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification start Dissolve Amine in DCM add_base Add Base (TEA/DIPEA) start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acylating Agent cool->add_acyl react React at RT add_acyl->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash & Dry extract->wash_dry purify Column Chromatography wash_dry->purify end Pure Product purify->end Characterize (NMR, MS)

A schematic representation of the N-acylation protocol.

II. N-Alkylation and Reductive Amination: Exploring Steric and Lipophilic Effects

N-alkylation introduces alkyl or substituted alkyl groups to the primary amine, allowing for the exploration of how changes in steric bulk and lipophilicity impact biological activity. Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation. Reductive amination offers a more controlled and versatile approach to introduce a wide variety of substituents.[8][9]

Reductive amination involves the initial formation of an imine or iminium ion between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[10][11] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation, as it does not readily reduce the starting carbonyl compound.[10] The reaction is often carried out in a non-protic solvent like dichloroethane (DCE) or DCM. The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate.[12]

Materials:

  • 1-(Pyrimidin-2-yl)cyclopropan-1-amine

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(pyrimidin-2-yl)cyclopropan-1-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM.

  • Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add STAB (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[4]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a suitable eluent system.[5]

  • Characterization: Characterize the purified N-alkylated product by ¹H NMR, ¹³C NMR, and MS.[6][7]

Self-Validation: Successful reductive amination is indicated by a shift in the ¹H NMR signals corresponding to the protons adjacent to the nitrogen atom and the appearance of new signals from the introduced alkyl group. Mass spectrometry will confirm the addition of the alkyl moiety to the starting amine.

Diagram 2: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification start Dissolve Amine & Carbonyl in DCE/DCM add_acid Add Acetic Acid (cat.) start->add_acid add_stab Add STAB add_acid->add_stab react React at RT add_stab->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash & Dry extract->wash_dry purify Column Chromatography wash_dry->purify end Pure Product purify->end Characterize (NMR, MS)

A schematic representation of the reductive amination protocol.

III. N-Sulfonylation: Introducing Sulfonamide Functionality

The sulfonamide group is a key pharmacophore in a multitude of approved drugs. It is a bioisostere of the amide group but with distinct electronic and hydrogen bonding properties.[13] N-sulfonylation of the primary amine allows for the introduction of this important functional group and the exploration of its impact on biological activity.

The reaction of a primary amine with a sulfonyl chloride is the most common method for the synthesis of sulfonamides.[14][15] The use of a base, such as pyridine or TEA, is necessary to neutralize the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst. The reaction is typically performed in an aprotic solvent like DCM. Careful control of the stoichiometry is important to avoid the formation of the di-sulfonated byproduct.

Materials:

  • 1-(Pyrimidin-2-yl)cyclopropan-1-amine

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: Dissolve 1-(pyrimidin-2-yl)cyclopropan-1-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add pyridine or TEA (1.5 eq) to the solution.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C and slowly add the sulfonyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.[5]

  • Characterization: Confirm the structure and purity of the N-sulfonylated product by ¹H NMR, ¹³C NMR, and MS.[6][7]

Self-Validation: The formation of the sulfonamide is confirmed by the disappearance of the primary amine protons in the ¹H NMR spectrum and the appearance of a sulfonamide proton signal. The mass spectrum will show the expected molecular weight for the sulfonamide product.

Diagram 3: N-Sulfonylation Workflow

N_Sulfonylation_Workflow cluster_0 Reaction Setup cluster_1 Sulfonylation cluster_2 Work-up & Purification start Dissolve Amine in DCM add_base Add Base (Pyridine/TEA) start->add_base cool Cool to 0°C add_base->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl react React at RT add_sulfonyl->react wash_hcl Wash with 1M HCl react->wash_hcl wash_bicarb Wash with NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine purify Column Chromatography wash_brine->purify end Pure Product purify->end Characterize (NMR, MS)

A schematic representation of the N-sulfonylation protocol.

Structure-Activity Relationship (SAR) Analysis

The derivatized compounds should be subjected to biological evaluation to determine their activity against the target of interest. The resulting data can then be compiled to establish SAR trends. Below are hypothetical tables illustrating how SAR data for kinase inhibition and anticancer activity could be presented.

Table 1: SAR of N-Acylated 1-(Pyrimidin-2-yl)cyclopropan-1-amine Derivatives as Kinase Inhibitors
Compound IDR GroupKinase X IC₅₀ (nM)[16]Kinase Y IC₅₀ (nM)Selectivity (Y/X)
1a -CH₃5050010
1b -Ph25100040
1c -4-F-Ph1580053
1d -4-MeO-Ph80120015
1e -Thiophen-2-yl3060020

IC₅₀ values represent the concentration of the compound required for 50% inhibition of the kinase activity.[17]

From this hypothetical data, one could infer that aromatic substituents on the acyl group are generally more potent than alkyl groups. Furthermore, an electron-withdrawing fluorine atom at the 4-position of the phenyl ring enhances potency, while an electron-donating methoxy group decreases it. This suggests that the electronic properties of the R group play a significant role in target engagement.

Table 2: SAR of N-Alkylated 1-(Pyrimidin-2-yl)cyclopropan-1-amine Derivatives on Cancer Cell Proliferation
Compound IDR GroupMCF-7 IC₅₀ (µM)[18]HCT116 IC₅₀ (µM)
2a -CH₃>50>50
2b -Benzyl1525
2c -4-Cl-Benzyl812
2d -Cyclohexylmethyl2035
2e -(Pyridin-3-yl)methyl1218

IC₅₀ values represent the concentration of the compound required for 50% inhibition of cancer cell proliferation.[17]

This hypothetical data suggests that larger, more lipophilic alkyl groups, particularly those containing aromatic rings, are beneficial for anti-proliferative activity. The presence of a chlorine atom on the benzyl group enhances activity, and a pyridyl moiety is also well-tolerated and may offer opportunities for further interaction with the biological target.

Table 3: SAR of N-Sulfonylated 1-(Pyrimidin-2-yl)cyclopropan-1-amine Derivatives as Enzyme Inhibitors
Compound IDR GroupEnzyme Z IC₅₀ (nM)
3a -CH₃100
3b -Ph45
3c -4-Me-Ph30
3d -4-NO₂-Ph150
3e -Naphthyl20

IC₅₀ values represent the concentration of the compound required for 50% inhibition of the enzyme activity.[17]

In this hypothetical example, aryl sulfonamides are more potent than their alkyl counterparts. A methyl group on the phenyl ring improves activity, while a strongly electron-withdrawing nitro group is detrimental. A larger aromatic system like a naphthyl group leads to the most potent compound, suggesting the presence of a hydrophobic binding pocket.

Conclusion and Future Directions

The derivatization of the 1-(pyrimidin-2-yl)cyclopropan-1-amine scaffold through N-acylation, N-alkylation, and N-sulfonylation provides a powerful platform for conducting systematic SAR studies. The protocols detailed in this guide are designed to be robust and adaptable, allowing for the synthesis of a diverse library of analogs. The insights gained from the biological evaluation of these derivatives will be instrumental in guiding the design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Further exploration could involve the modification of the pyrimidine ring itself or the synthesis of stereoisomers of the cyclopropane core to probe the three-dimensional requirements of the target binding site.

References

  • Rani, S., & Nain, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current drug discovery technologies. [Link]

  • Bora, R. O., & De, P. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European journal of medicinal chemistry, 92, 459–467. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Le-Deygen, I. M., Popov, A. V., Popova, E. A., Boyarskaya, I. A., & Vasilevsky, S. F. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules (Basel, Switzerland), 23(11), 2977. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Shimanovich, R., & Ortiz de Montellano, P. R. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. The Journal of biological chemistry, 276(36), 34151–34160. [Link]

  • Wang, H., Li, Y., Wang, Y., Zhang, J., & Li, X. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9194–9199. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, M. R., Al-Ghamdi, M. A., & Al-Agamy, M. H. M. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Wang, Z., Li, Y., & Li, X. (2018). Synthesis and biological activity of N′-(substituted pyrimidin-2-yl)-N-chrysanthemoylthiourea derivatives. Journal of the Chinese Chemical Society, 65(5), 589-594. [Link]

  • Zhang, Y., & Li, H. (2017). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 544-550. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... [Link]

  • Cornella, J., & Wimmer, L. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9257–9261. [Link]

  • Orlandini, E., Granchi, C., Tuccinardi, T., Martinelli, A., Macchia, M., Minutolo, F., ... & Saccomanni, G. (2012). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. Magnetic resonance in chemistry : MRC, 50(10), 697–703. [Link]

  • Serdyuk, O. V., Artamonov, O. S., Galkin, M. A., & Zhdankin, V. V. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7058. [Link]

  • Couto, I., & Kirsch, P. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 7(12), 1181-1203. [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-13. [Link]

  • Pierre, G. J., Ostrov, D. A., & Lynch, J. J. (2020). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of medicinal chemistry, 63(21), 12798–12812. [Link]

  • Elkamhawy, A., Park, J. E., & Roh, E. J. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Novakov, O., Bychkov, D. A., & Cheprakov, A. V. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 407-438. [Link]

  • Nikolay, V., & Kudryavtsev, A. (2019). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical chemistry, 91(15), 9787–9795. [Link]

  • Zarak, M., & Drabowicz, J. (2015). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules (Basel, Switzerland), 20(2), 2635–2646. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Kumar, S., & Singh, A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 13(1), 049-067. [Link]

  • Metwally, A. A. (2019). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current medicinal chemistry, 26(23), 4410–4435. [Link]

  • ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • Gilbert, A. M., & Lo, J. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(8), 1239-1257. [Link]

  • LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • Science.gov. (n.d.). inhibiting concentration ic50: Topics. [Link]

  • Das, P., & Chowdhury, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Wang, T., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2019). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. European journal of medicinal chemistry, 179, 71–85. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules (Basel, Switzerland), 16(8), 6347–6359. [Link]

  • Meyer, A. S., Zweig, M. H., & Zmuidinavicius, D. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Journal of pharmacokinetics and pharmacodynamics, 48(2), 203–214. [Link]

  • ChemRxiv. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrimidinyl Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of pyrimidinyl cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Pyrimidinyl cyclopropylamines are a cornerstone of modern medicinal chemistry, appearing in numerous developmental drugs and approved therapeutics. However, their unique combination of a basic amine, a strained cyclopropyl ring, and an aromatic pyrimidine system presents significant purification challenges.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude pyrimidinyl cyclopropylamine product?

This depends heavily on your synthetic route. Common impurities often include:

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue.

  • Reagents and Catalysts: For instance, syntheses employing titanium-mediated cyclopropanation from nitriles may leave residual titanium salts[1].

  • Reaction Byproducts: Depending on the specific reaction, byproducts can form. For example, in some cyclopropanation reactions, ketones can be formed as a side product instead of the desired amine[1].

  • Isomers: If your synthesis involves substituted cyclopropanes, you may encounter cis/trans diastereomers, which can be challenging to separate[2].

  • Degradation Products: The cyclopropylamine moiety can be sensitive to certain conditions, leading to ring-opened or oxidized impurities.

Q2: I have a complex crude mixture. Where do I even begin with troubleshooting the purification?

The first step is always a thorough analysis of your crude product. Before attempting any large-scale purification, you must understand the composition of your mixture.

  • Assess Purity and Identify Components: Use a combination of analytical techniques. Thin Layer Chromatography (TLC) provides a quick visual of the number of components. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can quantify the components and provide mass information. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structures of the major components, including your target compound and key impurities.

  • Consult the Reaction Mechanism: Revisit the mechanism of your synthesis. This can provide clues about the likely structure and properties of byproducts, aiding in the design of your purification strategy.

  • Start Small: Test your purification strategy on a small aliquot of the crude material before committing the entire batch.

Q3: How do I choose between flash chromatography and crystallization for my primary purification step?

The choice depends on the nature of your product and its impurities. The following decision tree can guide your choice.

G start Is the crude product a solid or an oil? solid Solid start->solid Solid oil Oil/Amorphous Solid start->oil Oil solid_check Is the purity >80-85%? solid->solid_check oil_check Can it be converted to a stable, crystalline salt? oil->oil_check solid_yes Attempt Recrystallization solid_check->solid_yes Yes solid_no Consider Flash Chromatography solid_check->solid_no No oil_yes Perform Salt Formation & Crystallization oil_check->oil_yes Yes oil_no Proceed to Flash Chromatography oil_check->oil_no No

Caption: Decision tree for selecting a primary purification method.

Q4: What are the best analytical methods for assessing the final purity of my pyrimidinyl cyclopropylamine?

A single method is rarely sufficient. For a comprehensive assessment of purity, a combination of techniques is recommended:

  • HPLC with UV and MS detection: This is the gold standard for determining purity by area percentage and confirming the identity of the main peak.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and detecting impurities that may not have a UV chromophore.

  • Gas Chromatography (GC): Particularly useful for detecting volatile impurities or residual solvents[3][4]. Headspace GC can be specifically employed for residual solvent analysis.

  • Chiral HPLC or SFC: If your compound is chiral, this is mandatory to determine the enantiomeric excess (e.e.)[5][6].

Troubleshooting Guides

Chromatography Issues
Q: My compound is streaking/tailing badly on a silica gel column. What's happening and how can I fix it?

A: This is the most common problem encountered with amines. The basic nitrogen of your cyclopropylamine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and unevenly, resulting in a "streak" or "tailing peak."

Solutions:

  • Mobile Phase Modification (First Approach): The easiest solution is to add a small amount of a competitive base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • For non-polar to moderately polar solvent systems (e.g., Hexanes/Ethyl Acetate): Add 0.1% to 1% triethylamine (Et₃N) to the mobile phase.

    • For polar solvent systems (e.g., Dichloromethane/Methanol): Add 0.5% to 2% of a 7N solution of ammonia in methanol.

  • Temporary Protection (Alternative Approach): If mobile phase modification is insufficient, or if your compound is particularly sensitive, consider a protection strategy. Converting the amine to a less polar, non-basic derivative can dramatically improve chromatographic behavior.

    • Boc Protection: React the amine with di-tert-butyl dicarbonate (Boc₂O). The resulting tert-butyl carbamate (Boc-protected amine) is significantly less polar and behaves well on silica. This strategy has been successfully used in scalable syntheses of cyclopropylamines[7]. The Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane after purification.

G cluster_0 Without Modifier cluster_1 With Triethylamine (Et3N) Modifier silica_a Si-OH Si-OH Si-OH amine_a R-NH2 amine_a->silica_a:f1 Strong Interaction (Tailing) silica_b Si-OH---NEt3 Si-OH---NEt3 Si-OH---NEt3 amine_b R-NH2

Caption: Mechanism of mobile phase modification in amine chromatography.

Q: I'm not getting good separation between my product and a closely related impurity. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your chromatographic system.

Strategies to Improve Resolution:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Decrease the polarity of the eluent. This will increase the retention time of all compounds and may improve separation.

    • Change Solvent Selectivity: Keep the solvent strength similar but change the composition. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvents interact with your compounds and the stationary phase in unique ways, which can drastically alter selectivity.

  • Change the Stationary Phase:

    • If silica gel isn't working, consider an alternative. Alumina (basic or neutral) can be a good choice for basic compounds. C18-functionalized (reverse-phase) silica is another excellent option, especially if your impurities have different polarities.

  • Improve Column Efficiency:

    • Use a smaller particle size silica gel (higher N).

    • Ensure your column is packed properly and not overloaded. As a rule of thumb, the mass of crude material should be 1-5% of the mass of the silica gel.

ParameterStrategyRationale
Solvent Strength Decrease eluent polarity (e.g., from 20% to 10% EtOAc in Hexanes)Increases retention factor (k), allowing more time for separation to occur.
Solvent Selectivity Switch solvent system (e.g., EtOAc to Acetone or MTBE)Alters the specific interactions (H-bonding, dipole-dipole) between solutes, mobile phase, and stationary phase, changing the selectivity (α).
Stationary Phase Switch from Silica to Alumina or C18Changes the primary mode of interaction. Alumina is less acidic than silica. C18 separates based on hydrophobicity.
Column Loading Decrease the amount of sample loaded onto the columnPrevents band broadening and ensures that separation is occurring in the linear region of the adsorption isotherm.

Caption: Strategies for Improving Chromatographic Resolution.

Crystallization / Recrystallization Issues
Q: My purified compound is an oil and refuses to crystallize. What steps can I take?

A: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated too quickly or when residual impurities inhibit crystal nucleation.

Troubleshooting Steps:

  • Patience and Scratching: Sometimes crystallization is just slow. Let the solution stand in a quiet, vibration-free area. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal (a "seed") to the supersaturated solution. This will provide a template for crystal growth.

  • Solvent System Re-evaluation: Your solvent may be too good. The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold[8]. If your compound remains highly soluble even when cold, add an "anti-solvent" dropwise until the solution becomes faintly turbid, then warm slightly to clarify and cool slowly. The anti-solvent should be miscible with your primary solvent but should not dissolve your compound.

  • Concentrate and Re-dissolve: Evaporate all the solvent. The residual oil may contain impurities that act as crystallization inhibitors. Try dissolving the oil in a different, minimal amount of a good solvent and then add an anti-solvent.

  • Convert to a Salt: This is a highly effective strategy for amines. Reacting your pyrimidinyl cyclopropylamine with an acid (e.g., HCl, H₂SO₄, or tartaric acid) forms a salt. Salts are ionic, have higher melting points, and are often much more crystalline than the corresponding free base[7]. You can often crystallize the salt from polar solvents like ethanol, isopropanol, or water mixtures.

Q: I performed a recrystallization, but my product purity didn't improve significantly. Why?

A: This usually indicates that the impurities are being incorporated into your crystal lattice. Understanding the mechanism of impurity incorporation is key to solving this problem[9].

Possible Causes and Solutions:

  • Inclusion: The impurity has a very similar shape and size to your product and is being incorporated directly into the crystal lattice.

    • Solution: This is the most challenging scenario. You may need to change the crystallization solvent drastically. A different solvent can lead to a different crystal packing arrangement (polymorphism), which may exclude the impurity[10]. If this fails, an orthogonal purification method like chromatography may be necessary.

  • Adsorption: Impurities are adsorbed onto the surface of the growing crystals.

    • Solution: Ensure the cooling process is slow. Rapid cooling leads to the formation of many small crystals with a high surface area, which can trap more impurities. Slower cooling produces larger, purer crystals. A final wash of the filtered crystals with a small amount of cold, fresh solvent is also critical.

  • Solid Solution Formation: The impurity and product are miscible in the solid state, forming a homogeneous solid solution.

    • Solution: A phase diagram would be needed to fully understand this system. Practically, you may need to perform multiple recrystallizations or switch to a different purification technique.

Chiral Purification Issues
Q: My pyrimidinyl cyclopropylamine is a racemate. What are the best methods for chiral separation?

A: The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can have vastly different biological activities[6].

Recommended Methods:

  • Chiral Preparative HPLC/SFC: This is the most direct method. Supercritical Fluid Chromatography (SFC) is often preferred as it is faster, uses less organic solvent, and is generally more efficient for preparative-scale separations of polar molecules. Common chiral stationary phases (CSPs) for amines include those based on derivatized cellulose or amylose (e.g., Chiralcel OD, Chiralpak AD).

  • Diastereomeric Salt Crystallization: This is a classical and highly scalable method.

    • Principle: React the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This forms a pair of diastereomeric salts. Diastereomers have different physical properties (including solubility) and can be separated by fractional crystallization.

    • Common Chiral Acids: Tartaric acid, mandelic acid, dibenzoyltartaric acid, and camphorsulfonic acid are excellent choices.

    • Workflow:

      • Screen a variety of chiral acids and solvents.

      • Dissolve the racemic amine and one equivalent of the chiral acid in a suitable hot solvent.

      • Allow the solution to cool slowly. One diastereomeric salt should crystallize preferentially.

      • Filter the crystals and liberate the free amine by treating the salt with a base.

      • Analyze the enantiomeric excess (e.e.) by chiral HPLC.

G racemate Racemic Amine (R-NH2 + S-NH2) reaction Salt Formation racemate->reaction acid Chiral Acid (e.g., (+)-Tartaric Acid) acid->reaction salts Diastereomeric Salts (R-NH3+)(+)-Tartrate (S-NH3+)(+)-Tartrate reaction->salts crystallization Fractional Crystallization (Exploits different solubilities) salts->crystallization solid Solid Crystal (e.g., (S-NH3+)(+)-Tartrate) crystallization->solid liquid Mother Liquor (Enriched in (R-NH3+)(+)-Tartrate) crystallization->liquid

Sources

stability issues of 1-(Pyrimidin-2-YL)cyclopropan-1-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of a Strained Scaffold

Welcome to the technical support guide for 1-(Pyrimidin-2-YL)cyclopropan-1-amine. This molecule is a valuable building block in modern drug discovery, merging the rigid, three-dimensional structure of a cyclopropane ring with the hydrogen bonding capabilities of a pyrimidine moiety.[1] However, the very features that make it synthetically attractive—high ring strain and a reactive primary amine—also present significant stability challenges in solution.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability issues you may encounter and offers practical, validated solutions to ensure the integrity of your experiments. We will explore the causality behind its degradation and provide robust protocols for handling, storage, and analysis.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(Pyrimidin-2-YL)cyclopropan-1-amine in solution?

The instability of this compound arises from two main structural features: the high strain energy of the cyclopropane ring and the nucleophilicity of the primary amine.[1][3] This leads to two primary degradation pathways:

  • Cyclopropane Ring Opening: The three-membered ring is thermodynamically unstable and susceptible to cleavage. This process can be catalyzed by acids, electrophiles, or even trace metals, leading to the formation of linear aliphatic chains and a complete loss of the desired scaffold.[4][5][6] The protonated amine group in acidic media can act as a sigma-withdrawing group, further weakening the cyclopropane bonds.[4]

  • Amine-Mediated Degradation: The primary amine is a potent nucleophile and a site for oxidation.[7][8] It can react with atmospheric carbon dioxide, trace electrophilic impurities in solvents, or undergo oxidation, especially in the presence of air and light.[9]

Q2: I'm observing new, unexpected peaks in my LC-MS analysis over time. What's happening?

The appearance of new peaks is a classic indicator of degradation. Given the compound's structure, these peaks likely correspond to:

  • Ring-Opened Products: These would have the same mass as the parent compound but different retention times. Fragmentation patterns in MS/MS would be significantly different.

  • Oxidation Products: Degradation products with an increase in mass (e.g., +16 Da for hydroxylation, or -2 Da for imine formation).

  • Adducts: Reaction products with solvent impurities or buffer components.

It is crucial to employ a stability-indicating analytical method, such as a well-developed HPLC or UHPLC-MS method, to separate and identify these impurities.[10][11]

Q3: How does pH impact the stability of my compound in aqueous solutions?

pH is arguably the most critical factor governing the stability of this molecule in aqueous media.[12]

  • Acidic Conditions (pH < 4): Strongly acidic solutions are highly detrimental. Both the pyrimidine ring (pKa of a similar structure is ~2.7) and the primary amine will be protonated.[13] This protonation, particularly of the amine, significantly increases the susceptibility of the cyclopropane ring to nucleophilic attack and subsequent opening.[4][14]

  • Neutral to Mildly Basic Conditions (pH 7-8): This range is generally safer. The primary amine is in its freebase form and less likely to promote ring cleavage. However, the pyrimidine ring's stability can also be pH-dependent.[15][16]

  • Strongly Basic Conditions (pH > 10): While ring stability might be maintained, other base-catalyzed degradation pathways could be introduced.

We strongly recommend preparing aqueous solutions fresh and buffering them in the pH 7-8 range if storage is unavoidable.

Q4: My reaction yields are inconsistent. Could this be related to the stability of the starting material?

Absolutely. Inconsistent yields are often traced back to the degradation of a reactive starting material. If the compound degrades in its stock solution or under the reaction conditions (e.g., prolonged heating, acidic reagents), the effective concentration of the active reagent decreases, leading to lower and variable yields.[12] Always verify the purity of the starting material via HPLC or NMR before use, especially if the stock solution is not freshly prepared.

Q5: What are the definitive best practices for storing this compound, both as a solid and in solution?

Proper storage is non-negotiable for maintaining the integrity of 1-(Pyrimidin-2-YL)cyclopropan-1-amine.

  • Solid Form: The compound is typically supplied as a hydrochloride salt, which is more stable than the free base.[17] It should be stored at low temperatures (0-8 °C is often recommended) under an inert atmosphere (argon or nitrogen) and protected from light.[17][18]

  • Solutions: Solutions should be prepared fresh for immediate use whenever possible. If a stock solution must be prepared, use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF, Dioxane). Store solutions in sealed vials with Teflon-lined caps at -20°C or -80°C under an inert atmosphere.[1] Avoid repeated freeze-thaw cycles. Aqueous solutions are the least stable and should not be stored for extended periods.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues.

Observed Problem Probable Cause(s) Recommended Troubleshooting Steps & Solutions
Gradual disappearance of the main peak in HPLC analysis of a stock solution. Solution-state degradation (hydrolysis, oxidation, or ring-opening).1. Prepare Solutions Fresh: This is the most effective solution. 2. Optimize Solvent: Switch to anhydrous aprotic solvents (e.g., DMSO, DMF). 3. Inert Atmosphere: Purge the solvent with argon or nitrogen before preparation and store the solution under an inert headspace. 4. Lower Storage Temperature: Store aliquots at -80°C.
Appearance of a brown or yellow tint in a previously colorless solution. Oxidation of the amine functionality.1. Degas Solvents: Remove dissolved oxygen from all solvents. 2. Strict Inert Handling: Use Schlenk techniques or a glovebox for all manipulations.[1] 3. Add Antioxidant (Use with Caution): In some non-reactive applications, a small amount of an antioxidant like BHT could be considered, but this must be validated not to interfere with downstream experiments.
Inconsistent biological assay or reaction results from the same stock solution. Degradation after repeated freeze-thaw cycles or prolonged storage at 4°C.1. Aliquot Stock Solutions: Prepare single-use aliquots to avoid freeze-thaw cycles. 2. Confirm Concentration: Re-quantify the concentration of the stock solution before critical experiments. 3. Run a Control: Use a freshly prepared solution as a positive control to compare against the aged stock.
Complete failure of a reaction known to work. Degradation due to incompatible reaction conditions (e.g., strong acid, high heat).1. Analyze Reaction Conditions: Check for acidic reagents (including Lewis acids), high temperatures, or extended reaction times.[4][5] 2. Modify Protocol: Add the amine solution slowly at a low temperature. Consider using a non-protic base to neutralize any generated acid. 3. In-Situ Purity Check: Run a quick HPLC or TLC of your stock solution immediately before starting the reaction.
Visualizing Stability & Degradation
Key Factors Influencing Compound Stability

Caption: Factors impacting the stability of the target compound.

Potential Degradation Pathways

G cluster_0 Primary Compound cluster_1 Degradation Products A 1-(Pyrimidin-2-YL) cyclopropan-1-amine B Ring-Opened Isomers (e.g., Allylic Amines) A->B Acid / Electrophiles High Heat C Oxidized Species (e.g., Imines, Hydroxylamines) A->C O2 / Light Trace Metals D CO2 Adducts (Carbamates) A->D CO2 (from air)

Sources

Technical Support Center: Synthesis of 1-(Pyrimidin-2-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-2-YL)cyclopropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable building block. As a key intermediate in various pharmacologically active compounds, its efficient and clean synthesis is paramount.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.

Section 1: Troubleshooting Guide — Common Side Reactions & Byproducts

This section addresses the most common issues encountered during the synthesis of 1-(Pyrimidin-2-YL)cyclopropan-1-amine, presented in a question-and-answer format.

Q1: My reaction yield is low, and the main byproduct identified is 2-chloropyrimidine (starting material) and trace amounts of pyrimidine. What is causing this?

Answer: This issue is characteristic of an incomplete or failed N-arylation reaction, typically a Buchwald-Hartwig or similar metal-catalyzed cross-coupling of 2-chloropyrimidine with cyclopropylamine. The presence of pyrimidine suggests a competing hydrodehalogenation side reaction.

Causality:

  • Catalyst Inactivity: The palladium or nickel catalyst may be inactive or poisoned. This can be due to impurities in the reagents or solvent, or oxidative degradation of the phosphine ligand.

  • Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow. If competing pathways are faster, side reactions will dominate.

  • Hydrodehalogenation: This side reaction occurs when the aryl halide complex in the catalytic cycle is reduced (e.g., by a hydride source or through β-hydride elimination from the base's alkoxide) instead of coupling with the amine.

Troubleshooting Steps:

  • Reagent & Solvent Purity: Ensure all reagents are pure and solvents are rigorously dried and degassed. Oxygen can degrade phosphine ligands and deactivate the catalyst.

  • Ligand Selection: For challenging substrates like electron-deficient heteroaryles (pyrimidines), sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or specialized ligands like CyPAd-DalPhos for nickel catalysis are often required to promote efficient reductive elimination.[1][2]

  • Base Selection: A weaker base like Cs₂CO₃ or K₃PO₄ is often preferred over strong alkoxides (e.g., NaOtBu), which can promote β-hydride elimination and other side reactions.

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance.

Q2: I am attempting a titanium-mediated synthesis from 2-cyanopyrimidine and a Grignard reagent (Kulinkovich-Szymoniak reaction), but my main product is a ketone, not the desired primary amine. What went wrong?

Answer: This is a known and classic diversion from the desired Kulinkovich-Szymoniak pathway for primary amine synthesis. The formation of a ketone indicates that the intermediate titanacyclopropane has reacted in a manner typical of the standard Kulinkovich reaction with esters, rather than the nitrile-specific pathway.

Causality: The Kulinkovich-Szymoniak synthesis of primary cyclopropylamines from nitriles relies on a cooperative effect between the titanium(II) species and a strong Lewis acid.[3] The nitrile coordinates to the Lewis acid, activating it towards nucleophilic attack by the titanacyclopropane. In the absence of a sufficiently strong Lewis acid, the reaction can stall or, if water is introduced during workup, hydrolysis of an intermediate can lead to ketone formation.

Troubleshooting Steps:

  • Addition of a Lewis Acid: The most critical factor is the addition of a strong Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is highly effective and commonly used to promote the desired reaction pathway.[3]

  • Strictly Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The Grignard reagent should be freshly titrated.

  • Stoichiometry: Carefully control the stoichiometry of the Grignard reagent and the titanium(IV) isopropoxide catalyst. Typically, two equivalents of the Grignard are used per equivalent of the titanium catalyst to form the active titanacyclopropane intermediate.[4][5][6]

Q3: My NMR analysis shows a complex mixture, and I suspect the cyclopropane ring is opening. Is this possible and how can I prevent it?

Answer: Yes, cyclopropylamines are susceptible to ring-opening reactions, especially under oxidative or strongly acidic conditions. The strain in the three-membered ring makes it prone to cleavage, often initiated by the formation of a nitrogen-centered radical cation.[7]

Causality:

  • Oxidative Conditions: Single-electron transfer (SET) from the nitrogen atom can be initiated by strong oxidants or even under visible-light photoredox conditions.[7][8] This generates a radical cation, which rapidly undergoes β-scission (ring-opening) to form a more stable, delocalized radical. This can lead to a cascade of unpredictable side reactions.

  • Strongly Acidic Conditions: While protonation of the amine is normal, highly acidic workup or purification conditions (e.g., silica gel chromatography with acidic eluents) can sometimes promote ring-opening or rearrangement pathways.

Troubleshooting Steps:

  • Mild Workup: Quench the reaction with a saturated aqueous solution of a mild base like NaHCO₃ or a buffer like Rochelle's salt. Avoid strong mineral acids during the initial workup.

  • Inert Atmosphere: During workup and purification, minimize exposure to air and light to prevent oxidative degradation.

  • Purification Method: If using column chromatography, consider deactivating the silica gel by pre-treating it with a triethylamine solution in your eluent system (e.g., 1% Et₃N in Hexane/EtOAc). Alternatively, switch to a different stationary phase like alumina.

  • Avoid Strong Oxidants: Be mindful of all reagents used in the synthetic sequence to ensure no strong oxidizing agents are present.

Section 2: FAQs — Process & Method Optimization
Q1: What is the most reliable and scalable synthetic route for 1-(Pyrimidin-2-YL)cyclopropan-1-amine?

Answer: For general laboratory and early scale-up purposes, the N-arylation of commercially available cyclopropylamine with 2-chloropyrimidine or 2-bromopyrimidine is often the most reliable and direct route. This approach benefits from readily available starting materials and avoids the complexities and sensitivities of organotitanium chemistry. Modern nickel- and copper-catalyzed methods have shown high efficiency for this specific transformation, even at room temperature.[1][2][9][10]

RouteProsCons
N-Arylation High-yielding, uses common starting materials, milder conditions available.Requires catalyst and ligand screening, potential for metal contamination in the final product.
Kulinkovich-Szymoniak Builds the key C-C bonds of the cyclopropane ring.Highly sensitive to air and moisture, requires stoichiometric organometallic reagents, potential for ketone side-product.
Q2: How do I select the optimal catalyst system for a Nickel-catalyzed N-arylation of cyclopropylamine?

Answer: The choice of ligand is paramount. Standard monodentate or simple bidentate phosphine ligands are often ineffective. For the coupling of a primary alkylamine like cyclopropylamine with a heteroaryl chloride, specialized ligands are required to overcome the challenges of slow reductive elimination and catalyst deactivation.

A highly effective system reported in the literature utilizes an air-stable (L)NiCl(o-tolyl) precatalyst where L is an o-phenylene-bridged bisphosphine ligand. Specifically, the CyPAd-DalPhos (L3) ligand has demonstrated exceptional performance, enabling the reaction at room temperature with broad substrate scope.[1][2]

Recommended Starting Conditions:

  • Precatalyst: (CyPAd-DalPhos)NiCl(o-tolyl) (3 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (1.5 - 2.0 equiv.)

  • Solvent: Dioxane or Toluene

  • Temperature: 25 °C (may require heating to 80-100 °C for less reactive substrates)

Section 3: Recommended Protocol & Troubleshooting Workflow
Protocol: Nickel-Catalyzed Synthesis of 1-(Pyrimidin-2-YL)cyclopropan-1-amine

This protocol is adapted from methodologies described for the N-arylation of cyclopropylamine with heteroaryl chlorides and should be optimized for specific laboratory conditions.[1][2]

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • Cyclopropylamine (1.5 equiv)

  • (CyPAd-DalPhos)NiCl(o-tolyl) precatalyst (3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Setup: To an oven-dried Schlenk flask, add 2-chloropyrimidine, K₃PO₄, and the nickel precatalyst.

  • Inerting: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed dioxane, followed by the cyclopropylamine via syringe.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 12 hours, gradually heat the mixture to 80 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient to afford the pure product.

Troubleshooting Workflow Diagram

G start Reaction Complete? low_yield Low Yield or Incomplete Reaction start->low_yield No success Isolate Pure Product start->success Yes byproduct_check Analyze Byproducts (GC-MS, LC-MS) low_yield->byproduct_check hydrodehalogenation Pyrimidine byproduct detected? byproduct_check->hydrodehalogenation ketone Ketone byproduct detected? byproduct_check->ketone ring_opened Complex mixture? Ring-opened products? byproduct_check->ring_opened sol_hydro Action: 1. Change ligand (e.g., CyPAd-DalPhos) 2. Use weaker base (K3PO4) 3. Re-optimize temperature hydrodehalogenation->sol_hydro Yes sol_ketone Action (for Kulinkovich): 1. Add BF3·OEt2 2. Ensure strictly anhydrous conditions ketone->sol_ketone Yes sol_ring Action: 1. Use milder workup (NaHCO3) 2. Deactivate silica gel 3. Protect from light/air ring_opened->sol_ring Yes

Caption: Troubleshooting decision tree for synthesis.

Section 4: Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

Desired vs. Side Reaction in N-Arylation

The desired catalytic cycle for N-arylation involves oxidative addition of the catalyst to the C-Cl bond, followed by amine coordination and deprotonation, and finally, reductive elimination to form the product. Hydrodehalogenation is a competing pathway where the catalyst intermediate is intercepted and reduced before it can couple with the amine.

G cluster_0 Desired Catalytic Cycle cluster_1 Side Reaction Pathway A Ni(0)L_n B Oxidative Addition A->B + Pyr-Cl C (Pyr-Cl)Ni(II)L_n B->C D Amine Coordination & Deprotonation C->D + Cyclopropylamine - Base-H-Cl E (Pyr-Amine)Ni(II)L_n D->E F Reductive Elimination E->F F->A Regeneration G Product F->G C2 (Pyr-Cl)Ni(II)L_n H Hydrodehalogenation (e.g., from base/solvent) C2->H [H] source I Pyrimidine (Byproduct) H->I

Caption: N-Arylation vs. Hydrodehalogenation pathways.

Kulinkovich-Szymoniak Reaction Pathways

The key intermediate is the titanacyclopropane. With a nitrile activated by a Lewis acid, it undergoes nucleophilic addition to form the cyclopropylamine. Without proper activation, unwanted pathways leading to ketones can occur upon aqueous workup.

G cluster_0 Desired Pathway cluster_1 Side Reaction start Ti(OiPr)4 + 2 EtMgBr titanacycle Titanacyclopropane Intermediate start->titanacycle addition Nucleophilic Addition titanacycle->addition side_reaction Side Reaction & Hydrolysis titanacycle->side_reaction nitrile_LA Pyr-CN + BF3·OEt2 activated_nitrile Activated Nitrile [Pyr-CN-BF3] nitrile_LA->activated_nitrile activated_nitrile->addition product 1-(Pyrimidin-2-YL) cyclopropan-1-amine addition->product Workup nitrile_unactivated Pyr-CN (No Lewis Acid) nitrile_unactivated->side_reaction ketone Ketone Byproduct side_reaction->ketone

Caption: Kulinkovich-Szymoniak desired vs. side reaction.

References
  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development - ACS Publications.[Link]

  • A Strategy to Minimize Reactive Metabolite Formation... ResearchGate.[Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.[Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal.[Link]

  • Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. PMC - NIH.[Link]

  • Kulinkovich Reaction. Organic Chemistry Portal.[Link]

  • Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts... ACS Catalysis - ACS Publications.[Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. PubMed.[Link]

  • Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Thieme.[Link]

  • Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines... Organic Letters - ACS Publications.[Link]

  • Kulinkovich reaction. Wikipedia.[Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Organic Chemistry Portal.[Link]

  • Advances in the Synthesis of Cyclopropylamines. PubMed.[Link]

  • Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts... ResearchGate.[Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry.[Link]

Sources

Technical Support Center: 1-(Pyrimidin-2-YL)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyrimidin-2-YL)cyclopropan-1-amine hydrochloride (CAS: 1215107-61-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful use of this versatile building block in your experiments.

I. Compound Overview and Key Properties

1-(Pyrimidin-2-YL)cyclopropan-1-amine hydrochloride is a valuable synthetic intermediate, combining the functionalities of a pyrimidine ring and a cyclopropylamine moiety. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base.

PropertyValueSource
CAS Number 1215107-61-1[1]
Molecular Formula C₇H₉N₃・HCl[2]
Molecular Weight 171.63 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically ≥97%[2]
Storage 0-8 °C, in a dry, tightly sealed container[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: For long-term stability, it is recommended to store 1-(Pyrimidin-2-YL)cyclopropan-1-amine hydrochloride at 0-8 °C in a cool, dry place, away from direct sunlight.[2] The container should be kept tightly closed to prevent moisture absorption and potential degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[2]

Q2: What solvents are suitable for dissolving this compound?

A2: While specific quantitative solubility data is not widely published, amine hydrochlorides are generally more soluble in polar solvents.[1] For 1-(Pyrimidin-2-YL)cyclopropan-1-amine hydrochloride, expect good solubility in water and polar organic solvents like methanol and DMSO. Solubility in less polar solvents such as dichloromethane or ethyl acetate is likely to be limited. For reactions requiring anhydrous conditions, it may be necessary to convert the hydrochloride salt to the free base.

Q3: How can I convert the hydrochloride salt to the free base?

A3: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base. A common laboratory procedure involves dissolving the salt in a suitable solvent (e.g., water or a biphasic mixture with an organic solvent like ethyl acetate) and adding a mild inorganic base, such as sodium bicarbonate or potassium carbonate, until the solution is basic. The free base can then be extracted into an organic solvent and dried. It is important to note that the free base may be less stable than the hydrochloride salt and should ideally be used immediately after preparation.

Q4: What are the potential stability issues I should be aware of?

A4: The primary stability concerns for this molecule are related to the cyclopropylamine and pyrimidine moieties.

  • pH Sensitivity: The cyclopropylamine group can be susceptible to degradation under strongly acidic or basic conditions, which may lead to ring-opening side reactions.[3][4] The pyrimidine ring's stability can also be influenced by pH.[5] It is advisable to maintain a neutral to slightly acidic pH when working with this compound in aqueous solutions for extended periods.

  • Oxidizing Agents: Avoid strong oxidizing agents, as they can react with the amine functionality.[6]

  • Thermal Stability: While specific data is unavailable, hydrochloride salts of amines generally have good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent decomposition. Hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen chloride.[6]

III. Troubleshooting Guide

This section addresses common issues that may arise during the use of 1-(Pyrimidin-2-YL)cyclopropan-1-amine hydrochloride in synthetic protocols.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low reaction yield or incomplete conversion 1. Incomplete conversion to the free base: The amine hydrochloride is not sufficiently nucleophilic to participate in many coupling reactions. 2. Side reactions of the pyrimidine ring: The nitrogen atoms in the pyrimidine ring can sometimes compete as nucleophiles or undergo side reactions.[7][8] 3. Steric hindrance: The cyclopropyl group can create steric bulk around the amine, slowing down the reaction.1. Ensure complete neutralization: When converting to the free base, use a slight excess of a mild base and monitor the pH. Extract the free base thoroughly. 2. Optimize reaction conditions: For coupling reactions, consider using a non-nucleophilic base (e.g., DIEA) to scavenge the acid byproduct without competing with the primary amine. Running the reaction at a lower temperature may also improve selectivity. 3. Extend reaction time or increase temperature cautiously: Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction completion and byproduct formation.
Formation of unexpected byproducts 1. Cyclopropyl ring opening: Under harsh acidic or electrophilic conditions, the strained cyclopropane ring can open.[3] 2. Self-condensation or polymerization: If the free base is not used promptly or is stored improperly, it may be prone to self-reaction. 3. Reaction with solvent: Some reactive solvents may interact with the amine under certain conditions.1. Maintain mild reaction conditions: Avoid strong acids and highly reactive electrophiles where possible. Use of a milder coupling agent or catalyst may be beneficial. 2. Use the free base immediately: Prepare the free base fresh for each reaction. If storage is necessary, do so under an inert atmosphere at low temperatures. 3. Choose an inert solvent: Use high-purity, dry solvents that are known to be unreactive with amines (e.g., DMF, NMP, THF).
Difficulty in product purification 1. Residual starting material: Incomplete reaction can lead to a mixture of starting material and product. 2. Formation of polar byproducts: Side reactions can generate highly polar impurities that are difficult to separate by standard chromatography.1. Drive the reaction to completion: Use a slight excess of one of the coupling partners (if cost-effective) to ensure full conversion of the limiting reagent. 2. Aqueous workup: A carefully planned aqueous workup can help remove many polar impurities. Consider washing the organic layer with dilute acid or base to remove unreacted starting materials or basic/acidic byproducts. Recrystallization of the final product can also be an effective purification method.[9]

IV. Experimental Protocols & Workflows

General Workflow for Amide Coupling

This diagram illustrates a typical workflow for using 1-(Pyrimidin-2-YL)cyclopropan-1-amine hydrochloride in an amide coupling reaction.

G cluster_0 Preparation of Free Base cluster_1 Amide Coupling Reaction cluster_2 Workup and Purification a 1. Dissolve hydrochloride salt in a biphasic system (e.g., Ethyl Acetate/Water) b 2. Add aqueous NaHCO3 solution and stir until pH > 8 a->b c 3. Separate organic layer, wash with brine, and dry over Na2SO4 b->c d 4. Concentrate in vacuo to obtain free base (use immediately) c->d g 3. Add the free base solution dropwise at 0 °C d->g Transfer free base e 1. Dissolve carboxylic acid in an aprotic solvent (e.g., DMF) f 2. Add coupling reagents (e.g., HATU, EDCI/HOBt) and a non-nucleophilic base (e.g., DIEA) e->f f->g h 4. Stir at room temperature and monitor by TLC/LC-MS g->h i 1. Quench reaction and perform aqueous workup h->i Reaction complete j 2. Extract product into an organic solvent i->j k 3. Purify by column chromatography or recrystallization j->k l 4. Characterize the final product (NMR, MS) k->l G A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Prepare Calibration Standards (Dilute stock solution to a range of concentrations) A->B E Prepare Sample for Analysis (e.g., dissolve a known weight of the compound in a known volume of diluent) A->E C Analyze Standards by HPLC (e.g., C18 column, mobile phase of Acetonitrile/Water with 0.1% TFA) B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D G Quantify Compound (Compare peak area to calibration curve) D->G F Analyze Sample by HPLC E->F F->G

Sources

Technical Support Center: Investigating Reactive Metabolite Formation from Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Bioactivation Risk of Cyclopropylamines

Cyclopropylamines are prevalent motifs in modern medicinal chemistry, valued for their ability to introduce conformational rigidity and improve metabolic stability.[1] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to classical cytochrome P450 (CYP)-mediated oxidation.[1] However, when appended to a nitrogen atom, this moiety can become a liability. The nitrogen atom is susceptible to single-electron transfer (SET) oxidation by CYPs, initiating a cascade that leads to the formation of highly reactive, electrophilic species.[2][3]

This bioactivation is a significant concern in drug development as these reactive metabolites can form covalent adducts with cellular macromolecules like proteins.[4][5] Such covalent binding can disrupt protein function, trigger immune responses, and is implicated in idiosyncratic adverse drug reactions (IDARs), including severe drug-induced liver injury (DILI).[4][5] A notable example is the antibiotic trovafloxacin, whose associated hepatotoxicity is linked to the metabolic activation of its cyclopropylamine substructure.[1][6][7]

The Bioactivation Mechanism

The accepted mechanism for the metabolic activation of cyclopropylamines involves the following key steps:[2][3][8]

  • Single-Electron Transfer (SET): The amine nitrogen is oxidized by a CYP enzyme (e.g., CYP1A2, CYP3A4) via the removal of a single electron, forming a nitrogen-centered radical cation.[6][7]

  • C-C Bond Scission: The highly strained cyclopropane ring, now adjacent to a radical cation, undergoes rapid homolytic cleavage of a proximal C-C bond. This ring-opening relieves the ring strain.

  • Formation of a Reactive Intermediate: The ring-opening process results in the formation of a carbon-centered radical, which can be further oxidized to generate a reactive α,β-unsaturated aldehyde or an iminium ion.[6][7] These electrophilic species are potent alkylating agents capable of reacting with nucleophiles.

This pathway transforms a seemingly stable parent drug into a potent toxin. Understanding this mechanism is the first step in designing experiments to detect and mitigate this risk.

Cyclopropylamine Bioactivation Mechanism of Cyclopropylamine Bioactivation cluster_0 Metabolic Activation Pathway Parent Cyclopropylamine (R-NH-cPr) Radical Nitrogen Radical Cation (R-N•+-cPr) Parent->Radical CYP450 -1e-, -1H+ RingOpened Ring-Opened Carbon Radical Radical->RingOpened Ring Scission Reactive Reactive Electrophile (e.g., α,β-unsaturated aldehyde) RingOpened->Reactive Further Oxidation Adduct Covalent Adduct (Protein, GSH) Reactive->Adduct Nucleophilic Attack (e.g., Protein-SH, GSH)

Caption: P450-mediated bioactivation of a cyclopropylamine to a reactive electrophile.

Section 2: Troubleshooting Guide for Experimental Detection

Detecting these transient reactive species is challenging because they are, by nature, unstable.[9] The standard approach is to "trap" them by including a high concentration of a nucleophile in the incubation, which forms a stable, detectable adduct.[4][9][10] This section addresses common issues encountered during these experiments.

Problem 1: No Trapped Adducts Detected

You've incubated your cyclopropylamine-containing drug with human liver microsomes (HLMs), NADPH, and a trapping agent like glutathione (GSH), but your LC-MS/MS analysis shows no sign of the expected adduct.

Possible Causes & Solutions:

  • Inactive Metabolic System:

    • Causality: The CYP enzymes in your liver microsomes may be inactive. NADPH is the essential cofactor for CYP activity; without it, no metabolism will occur.

    • Troubleshooting Steps:

      • Verify NADPH: Always run a parallel incubation without NADPH. This is your negative control.[4] The absence of adducts in the main experiment is only meaningful if this control is also clean.

      • Check Microsome Viability: Are your microsomes old or improperly stored? Test them with a positive control compound known to form GSH adducts (e.g., acetaminophen, ticlopidine).[4] This validates that your system is enzymatically competent.

      • Incubation Time: Is the incubation long enough? While some reactive metabolites form quickly, others may require longer incubation times (e.g., 60-90 minutes) to accumulate to detectable levels.[11]

  • Inappropriate Trapping Agent:

    • Causality: Not all electrophiles are trapped efficiently by all nucleophiles. GSH is a "soft" nucleophile, excellent for trapping soft electrophiles like Michael acceptors or quinone-imines.[4] However, some intermediates might be "hard" electrophiles (e.g., carbocations) or may react too slowly with GSH.

    • Troubleshooting Steps:

      • Try an Alternative Trapper: Run a parallel experiment using potassium cyanide (KCN).[4] Cyanide is a harder nucleophile and can trap species that GSH might miss.[4][9] Cysteine is another alternative.[4][12]

      • Increase Trapper Concentration: Ensure your trapping agent concentration is sufficient (typically 1-5 mM) to outcompete background protein nucleophiles.[4][11]

  • Analytical Method is Not Optimized:

    • Causality: You can't find what you're not looking for. The adduct may be there, but your LC-MS/MS method is not detecting it.

    • Troubleshooting Steps:

      • Predict the Mass: Calculate the exact mass of the expected adduct(s). For a simple GSH adduct, this is [M+H]+ of Parent + 307.08. For a ring-opened species, it might be [M+H]+ of Parent + O + GSH - H2.

      • Use Specialized MS Scans: Don't just look for a predicted mass. Use precursor ion (PI) or neutral loss (NL) scans. GSH adducts famously exhibit a characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode fragmentation.[13] A PI scan for the glutathione fragment at m/z 272 is also effective. Modern high-resolution MS (HRMS) platforms are highly effective for this.[4]

      • Check Chromatography: Is the adduct eluting? GSH adducts are often much more polar than the parent drug and may elute very early, near the solvent front. Adjust your gradient accordingly.

Troubleshooting_Workflow start No Adduct Detected q1 Is the '-NADPH' control also negative? start->q1 q2 Did the positive control (e.g., APAP) work? q1->q2 Yes sol4 Result is valid. No adduct formed under these conditions. q1->sol4 No q3 Have you tried alternative trappers (KCN)? q2->q3 Yes err1 Experiment is invalid. Metabolism is not occurring. q2->err1 No q4 Is your MS method optimized for adducts? q3->q4 Yes sol2 Run parallel incubation with KCN or Cysteine. q3->sol2 No sol3 Implement Neutral Loss or Precursor Ion scans. Predict masses. q4->sol3 No q4->sol4 Yes sol1 Check NADPH stock. Verify microsome activity. err1->sol1

Caption: Decision tree for troubleshooting the absence of trapped adducts.

Problem 2: My Data is Ambiguous or Hard to Interpret

You see many new peaks in your chromatogram, but you're not sure which, if any, are true adducts.

Possible Causes & Solutions:

  • Distinguishing True Adducts from Background:

    • Causality: Microsomal incubations are complex biological matrices.[9] Many endogenous components can ionize and create interfering peaks.

    • Troubleshooting Steps:

      • Isotope-Labeled Trapping Agents: This is the gold standard. Use a 1:1 mixture of unlabeled GSH and a stable isotope-labeled version (e.g., ¹³C₂,¹⁵N-Gly-GSH).[4] A true GSH adduct will appear as a characteristic doublet in the mass spectrum with a defined mass difference, making it instantly recognizable against the chemical background.

      • Compare +/- NADPH: A genuine metabolite adduct should be significantly more abundant in the +NADPH sample compared to the -NADPH control.

      • MS/MS Fragmentation: As mentioned, true GSH adducts produce characteristic fragments.[13] The neutral loss of 129 Da is a strong indicator.[13] High-resolution MS can provide mass accuracy to confirm the elemental composition.[4]

  • Multiple Adducts Observed:

    • Causality: A single drug can be metabolized at multiple sites or the initial reactive metabolite can rearrange, leading to several different adducts. For cyclopropylamines, you might see adducts corresponding to the ring-opened metabolite as well as hydroxylated versions of the parent drug that also form adducts.[1]

    • Troubleshooting Steps:

      • Structural Elucidation: This is where HRMS/MS is critical. Carefully analyze the fragmentation patterns of each adduct to propose a structure. Compare the fragmentation of the parent drug to see which parts of the molecule are retained in the adduct's fragments.

      • Consider the Chemistry: Think about the likely sites of metabolism on your molecule. Are there other "soft spots" besides the cyclopropylamine? This can help rationalize the different adducts you observe.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical incubation conditions for a reactive metabolite trapping study?

A1: A standard starting point is:

Component Typical Concentration Rationale
Test Compound 10-50 µM High enough to generate detectable metabolites but low enough to avoid enzyme saturation.
Liver Microsomes 0.5-1.0 mg/mL Provides a sufficient concentration of CYP enzymes.[4][11]
Trapping Agent (GSH/KCN) 1-5 mM High concentration to effectively compete with protein nucleophiles.[4][11]
NADPH 1 mM Saturating concentration to ensure maximal CYP activity.[11]
Buffer pH 7.4 Phosphate Buffer Mimics physiological pH.
Incubation Time 0, 15, 30, 60 min Time course helps understand the rate of formation.

| Temperature | 37 °C | Physiological temperature for optimal enzyme activity.[11] |

Q2: My cyclopropylamine is also a CYP inhibitor. How does this affect my experiment?

A2: This is a common scenario, as the bioactivation pathway can lead to mechanism-based inhibition (MBI), where the reactive metabolite covalently binds to and inactivates the CYP enzyme itself.[2][3] If your compound is a potent inhibitor, you may see the rate of adduct formation slow down or plateau over time as the enzyme is progressively inactivated. Running a time-course experiment is crucial to observe this effect.

Q3: Should I use liver microsomes or hepatocytes?

A3: Microsomes are simpler, cheaper, and contain a high concentration of Phase I (CYP) enzymes, making them ideal for initial screening.[10] Hepatocytes are more complex, representing a more physiologically relevant system with both Phase I and Phase II enzymes, as well as intact cell membranes and endogenous GSH levels. If you see a positive signal in microsomes, confirming it in hepatocytes is a valuable next step. However, a negative result in microsomes is often sufficient to de-risk the compound.

Q4: How do I move from identifying an adduct to assessing the actual toxicological risk?

A4: Identifying an adduct is the first step (hazard identification). Quantifying the risk is more complex. The general principle is that the "dose makes the poison." A decision tree approach is often used:

  • Semi-Quantitation: Compare the LC-MS peak area of the adduct to that of a positive control (at the same concentration) known to cause toxicity. This provides a rough idea of the extent of bioactivation.

  • Covalent Binding Assay: The most direct measure of risk involves using a radiolabeled version of your drug ([³H] or [¹⁴C]) and quantifying the amount of radioactivity that becomes irreversibly bound to microsomal proteins.[10] This provides a quantitative measure of the total "covalent binding burden."

  • Dose and Therapeutic Area: A high level of bioactivation might be acceptable for a high-dose oncology drug used for a short duration, but unacceptable for a low-dose chronic medication for a non-life-threatening condition. Context is everything.

Section 4: Key Experimental Protocols

Protocol 1: GSH Trapping Assay in Human Liver Microsomes

Objective: To detect the formation of GSH-trapped reactive metabolites from a cyclopropylamine-containing test compound.

Materials:

  • Test Compound (10 mM in DMSO)

  • Human Liver Microsomes (20 mg/mL stock)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Glutathione (GSH) solution (100 mM in buffer, prepared fresh)

  • NADPH solution (100 mM in buffer, prepared fresh)

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold, for quenching)

  • Positive Control (e.g., Ticlopidine, 10 mM in DMSO)

Procedure:

  • Prepare Incubation Master Mix: On ice, prepare two master mixes, one for +NADPH and one for -NADPH. For each 1 mL final volume, add the components in the following order:

    • Phosphate Buffer (to final volume)

    • Human Liver Microsomes (to final 1 mg/mL)

    • GSH solution (to final 5 mM)

  • Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Add the test compound (to final 50 µM). Vortex gently. Pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Add NADPH solution (to final 1 mM) to the +NADPH tubes. Add an equivalent volume of buffer to the -NADPH tubes.

  • Incubate: Incubate all tubes at 37°C in a shaking water bath for 60 minutes.

  • Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid. This precipitates the microsomal proteins.

  • Sample Processing: Vortex vigorously and centrifuge at >14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

References

  • Cyprotex. (n.d.). Reactive Metabolite Assessment. Evotec. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Yan, Z., et al. (2015). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Retrieved from [Link]

  • Cuyckens, F., et al. (2016). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. PubMed. Retrieved from [Link]

  • Tullman, R. H., & Hanzlik, R. P. (1984). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. ACS Publications. Retrieved from [Link]

  • Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. Retrieved from [Link]

  • Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy. Retrieved from [Link]

  • Sleno, L. (2012). Quantifying reactive metabolite modifications of target proteins by LC-MS. Archipel UQAM. Retrieved from [Link]

  • Sala, F., & Spiteller, P. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. Retrieved from [Link]

  • Shaffer, C. L., et al. (2001). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. Retrieved from [Link]

  • Murithi, J. M., et al. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Malaria World. Retrieved from [Link]

  • Amer, S. M., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. MDPI. Retrieved from [Link]

  • Sun, Q., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. PubMed. Retrieved from [Link]

  • Sun, Q., & Macdonald, T. L. (2009). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. Retrieved from [Link]

  • Shaffer, C. L., et al. (2001). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Retrieved from [Link]

  • Willems, J., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Retrieved from [Link]

  • Nishikawa, M., et al. (2009). A trapping method for semi-quantitative assessment of reactive metabolite formation using [35S]cysteine and [14C]cyanide. PubMed. Retrieved from [Link]

  • Ohno, Y., et al. (2007). Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Wright, Z. M. F., & Adibekian, A. (2024). Click Chemistry for Natural Product-Inspired Covalent Drug Discovery. PMC. Retrieved from [Link]

  • Hanzlik, R. P., et al. (1984). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. ACS Publications. Retrieved from [Link]

  • Fujishima, M. (2023). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube. Retrieved from [Link]

  • Chen, Y., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Publishing Group. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing that a compound reaches and interacts with its intended molecular target within a complex biological system is a cornerstone of therapeutic development. This principle, known as target engagement, is particularly crucial for scaffolds like pyrimidine, which are privileged structures in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] A significant portion of clinical drug candidate failures, nearly 50%, can be attributed to a lack of efficacy, which is often linked to poor target engagement.[3] Verifying and quantifying this engagement is not merely a checkbox in the discovery pipeline; it is the foundational evidence that links a molecule's structure to its biological effect, guiding medicinal chemistry efforts and de-risking progression towards the clinic.[4][5]

This guide provides an in-depth comparison of modern, field-proven methodologies for validating the target engagement of pyrimidine-based compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.

The Target Engagement Validation Workflow: A Strategic Overview

The journey from a promising pyrimidine-based "hit" to a validated lead compound requires a multi-faceted approach to target engagement. A logical workflow progresses from direct, in vitro binding confirmation to quantifying engagement in the complex milieu of a living cell, and finally, to assessing selectivity across the proteome. This progression builds confidence at each stage, ensuring that the observed biological phenotype is a direct consequence of on-target activity.

G cluster_2 Phase 3: Proteome-Wide Selectivity SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Confirms cellular permeability & binding NanoBRET NanoBRET™ Target Engagement Assay Chemoproteomics Chemoproteomics (e.g., Kinobeads) CETSA->Chemoproteomics Assesses on- and off-target landscape NanoBRET->Chemoproteomics Assesses on- and off-target landscape G cluster_0 No Compound (Vehicle) cluster_1 With Pyrimidine Compound p1_unbound Unbound Target Protein p1_denatured Denatured & Aggregated p1_unbound->p1_denatured Heat Challenge p2_bound Bound Target Protein (Stabilized) p2_soluble Soluble Protein p2_bound->p2_soluble Heat Challenge Result Result: More soluble protein remains in the presence of the binding compound. p2_soluble->Result Quantify by Western Blot / MS

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

This protocol determines the potency of a compound at a fixed temperature.

  • Cell Preparation: Culture cells expressing the target of interest to ~80% confluency. Harvest and resuspend cells in the appropriate culture medium or buffer to a concentration of 2-5x106 cells/mL.

  • Compound Treatment: Aliquot cell suspension into a PCR plate. Add the pyrimidine-based compound across a range of concentrations (e.g., 100 µM to 1 nM, 10-point curve) and include a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and target binding. [6]3. Thermal Challenge (Trustworthiness Checkpoint): This step is critical. Based on a pre-determined melt curve (a CETSA experiment run over a range of temperatures), select a single temperature that results in ~50-80% protein denaturation for the vehicle control. This ensures a sufficient dynamic range to observe stabilization. Place the PCR plate in a thermal cycler and heat at the chosen temperature for 3 minutes, followed by cooling to 4°C. [6]4. Cell Lysis: Lyse the cells directly in the plate using a buffer containing protease inhibitors. This can be achieved through freeze-thaw cycles or the addition of a mild non-ionic detergent.

  • Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Quantify the amount of the specific target protein using a suitable method like Western Blot, ELISA, or high-throughput formats like AlphaScreen®. [6]7. Data Analysis: Plot the normalized soluble protein signal against the compound concentration and fit to a dose-response curve to determine the IC50 value, which reflects the compound's potency in stabilizing the target in cells.

NanoBRET™ Target Engagement Assay: Quantifying Binding in Live Cells

Causality: The NanoBRET™ assay provides a direct measure of compound binding in live cells by leveraging Bioluminescence Resonance Energy Transfer (BRET). [7]The target protein is fused to the highly efficient NanoLuc® luciferase. A fluorescently labeled tracer compound that is known to bind the target is then added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-fusion protein, bringing the fluorophore into close proximity with the luciferase. When the luciferase substrate is added, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. A test compound, like a pyrimidine-based inhibitor, will compete with the tracer for binding to the target. This displacement increases the distance between the luciferase and the fluorophore, leading to a decrease in the BRET signal. The magnitude of this decrease is directly proportional to the target occupancy of the test compound. [8][9]

  • Cell Preparation (Trustworthiness Checkpoint): Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. It is crucial to use an expression level that is as close to physiological as possible to avoid artifacts. Plate the transfected cells in a white, 96- or 384-well assay plate and incubate for 24-48 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the pyrimidine-based test compound. In a separate step, add the NanoBRET® tracer (at a pre-optimized concentration, typically at or below its KD) to all wells, followed immediately by the test compound dilutions and vehicle controls.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours) to allow the binding competition to reach equilibrium.

  • Signal Detection: Add the NanoLuc® substrate (e.g., furimazine) to all wells. Immediately measure the donor emission (luciferase, ~460 nm) and acceptor emission (tracer fluorophore, ~610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

    • Normalize the data by setting the vehicle control as 0% inhibition and a control with a high concentration of a known binder (or no tracer) as 100% inhibition.

    • Plot the normalized BRET signal against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. This value represents the concentration of the compound required to displace 50% of the tracer from the target protein in live cells. [10]

Chemoproteomics: Mapping the Selectivity Landscape

Causality: While confirming on-target engagement is essential, understanding a compound's selectivity is equally critical for predicting its therapeutic window and potential for off-target toxicity. [11]Pyrimidine scaffolds are known to bind the ATP pocket of many kinases, making kinome-wide selectivity profiling a necessity. [1]Chemoproteomics methods, such as affinity chromatography with "Kinobeads," provide an unbiased assessment of a compound's binding profile. [12]Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a resin, which can capture a large portion of the expressed kinome from a cell lysate. [12]A pyrimidine-based test compound is incubated with the lysate, where it competes with the Kinobeads for binding to its target kinases. Proteins that are bound by the test compound will not be captured by the beads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence and absence of the drug, one can determine the compound's targets and their relative affinities across the kinome. [12]

G Lysate Cell Lysate (Contains Kinome) Incubate Incubate (Competition) Lysate->Incubate Compound Pyrimidine Compound Compound->Incubate Beads Kinobeads (Affinity Matrix) Pulldown Affinity Pulldown Beads->Pulldown Incubate->Pulldown MS LC-MS/MS Quantification Pulldown->MS Result Result: Quantify bound vs. unbound kinases to determine on-target and off-target profiles MS->Result

Caption: Workflow for a competitive chemoproteomics experiment.

Conclusion: An Integrated Strategy for Success

Validating the target engagement of pyrimidine-based compounds is not a single experiment but a strategic campaign. No single method provides a complete picture. True confidence is built by integrating orthogonal approaches. Start with biophysical methods like SPR or ITC to confirm direct binding, then move to cellular assays like CETSA or NanoBRET™ to prove engagement in a relevant physiological system. [13][9]Finally, employ chemoproteomics to understand the broader selectivity profile and identify potential liabilities early. [11]This rigorous, multi-pronged validation strategy provides the robust data package necessary to justify the progression of high-quality chemical probes and drug candidates, ultimately increasing the probability of clinical success.

References

  • Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • Patzke, C., & Gkogkas, C. G. (2022). Determining target engagement in living systems. eLife, 11, e78103. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia, 31(12), 2681–2685. [Link]

  • Stevers, L. J., Jones, D. C., & Schapira, M. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 116–125. [Link]

  • Li, Y., Han, L., & Sun, N. (2024). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 15(15), 5635–5642. [Link]

  • Schönbrunn, E., Asquith, C. R. M., & Herold, J. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12013–12031. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Scott, A. D., & G-S, A. (2013). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 56(17), 6511–6532. [Link]

  • National Center for Biotechnology Information. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. [Link]

  • AstraZeneca. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–157. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. [Link]

  • Asquith, C. R. M., Laitinen, T., & Bennett, J. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12013–12031. [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. [Link]

  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery. [Link]

  • ResearchGate. (2021). (PDF) Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • MDPI. (2024). In Situ and Label-Free Quantification of Membrane Protein–Ligand Interactions Using Optical Imaging Techniques: A Review. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. [Link]

  • Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. [Link]

  • MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement. [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • National Center for Biotechnology Information. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. [Link]

  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. [Link]

  • YouTube. (2022). Studying Drug Target Interactions with BRET. [Link]

  • Eurofins Scientific. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Pyrimidin-2-YL)cyclopropan-1-amine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 1-(Pyrimidin-2-YL)cyclopropan-1-amine and its salts, ensuring the protection of personnel and adherence to regulatory standards.

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for 1-(Pyrimidin-2-YL)cyclopropan-1-amine, this guide is built upon a foundation of scientific principles, analysis of its constituent chemical moieties (a pyrimidine ring and a cyclopropylamine group), and adherence to established safety protocols for analogous hazardous compounds. The procedures outlined herein are designed to be conservative and prioritize safety in the absence of complete substance-specific data.

Hazard Assessment: A Composite Profile

Understanding the potential hazards of 1-(Pyrimidin-2-YL)cyclopropan-1-amine is paramount. An analysis of its structural components—cyclopropylamine and pyrimidine—provides critical insights into its likely hazardous properties.

  • Cyclopropylamine Moiety: The cyclopropylamine portion of the molecule is the primary driver of its potential hazards. Safety data for cyclopropylamine consistently indicates that it is a highly flammable liquid and vapor, causes severe skin burns and eye damage, and is harmful if swallowed.[1][2] It is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[3] Therefore, 1-(Pyrimidin-2-YL)cyclopropan-1-amine must be presumed to share these corrosive and flammable characteristics.

  • Pyrimidine Moiety: The pyrimidine core, a nitrogen-containing heterocycle, also contributes to the hazard profile. Pyrimidine itself is classified as a flammable liquid.[4][5] Nitrogen-containing heterocyclic compounds can have diverse toxicological profiles, and in the event of combustion, can produce toxic nitrogen oxides (NOx).[6]

  • 1-(Pyrimidin-2-YL)cyclopropan-1-amine Hydrochloride Salt: The available safety information for the hydrochloride salt of the target compound indicates it is a white solid that causes skin, eye, and respiratory irritation.[7][8] While the salt form may have a different physical state and reduced volatility compared to the free base, the underlying hazards of the amine and pyrimidine structures remain.

Based on this composite analysis, 1-(Pyrimidin-2-YL)cyclopropan-1-amine should be handled as a hazardous chemical with likely corrosive, flammable, and irritant properties.

Hazard Classification (Inferred)GHS Pictograms (Anticipated)Primary Concerns
Flammable Liquid/Solid🔥Vapors may form explosive mixtures with air; keep away from ignition sources.[4][6]
Skin Corrosion/IrritationcorrosiveCauses severe skin burns and irritation.[1]
Serious Eye Damage/IrritationcorrosiveCauses serious eye damage.[1]
Acute Toxicity (Oral)Harmful if swallowed.[1]
Respiratory IrritationMay cause respiratory irritation.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 1-(Pyrimidin-2-YL)cyclopropan-1-amine in any form.

  • Hand Protection: Wear impervious protective gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[2]

  • Skin and Body Protection: A flame-resistant lab coat is essential. For tasks with a higher risk of exposure, such as cleaning up spills, consider additional protective clothing like an apron or coveralls.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[1]

Spill Management: A Calm and Methodical Approach

Accidental spills must be managed promptly and safely. The appropriate response will depend on the scale of the spill.

For Small Spills (in a Chemical Fume Hood):

  • Alert and Restrict: Notify others in the immediate area and restrict access.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (for free base): For the free base form, which is alkaline, cautiously neutralize the spill with a weak acid absorbent (e.g., sodium bisulfate) before absorption.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

For Large Spills (or any spill outside a fume hood):

  • EVACUATE: Immediately evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Ventilate: If it can be done safely, ensure the laboratory's ventilation is running.

The Disposal Protocol: A Step-by-Step Guide

The disposal of 1-(Pyrimidin-2-YL)cyclopropan-1-amine must be conducted in strict accordance with local, state, and federal regulations.[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1][9] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals, a best practice that should be extended to all hazardous research chemicals.[9][10][11]

Disposal_Workflow cluster_collection Step 1: Waste Collection cluster_labeling Step 2: Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal Collect Collect waste in a dedicated, compatible hazardous waste container. Segregate Segregate from incompatible materials (e.g., strong oxidizing agents, acids). Collect->Segregate Ensure proper segregation Label Label container with: 'Hazardous Waste' Full chemical name Associated hazards (Flammable, Corrosive) Segregate->Label Store Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). Label->Store Store_Details Keep container closed. Store away from ignition sources and incompatible chemicals. Arrange Arrange for pickup by your institution's certified hazardous waste contractor. Store->Arrange

Caption: Waste Disposal Workflow for 1-(Pyrimidin-2-YL)cyclopropan-1-amine.

Detailed Procedural Steps:

  • Waste Characterization: Based on the analysis of its components, waste containing 1-(Pyrimidin-2-YL)cyclopropan-1-amine should be considered a hazardous waste. For regulatory purposes, it would likely carry EPA hazardous waste numbers D001 for ignitability (due to the flammability of cyclopropylamine and pyrimidine) and D002 for corrosivity (due to the properties of cyclopropylamine).[3]

  • Container Selection and Collection:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

    • The container must be kept closed at all times except when adding waste.

    • Do not mix this waste with other waste streams, particularly incompatible materials like strong acids or oxidizing agents.[6]

  • Labeling:

    • Properly label the waste container as soon as the first drop of waste is added.

    • The label must include the words "Hazardous Waste," the full chemical name "1-(Pyrimidin-2-YL)cyclopropan-1-amine," and a clear indication of the associated hazards (e.g., "Flammable," "Corrosive").

  • Interim Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.

    • The SAA must be at or near the point of generation.

    • Ensure the storage area is away from heat, sparks, or open flames.[12]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Waste must be disposed of through a licensed professional waste disposal service.[1] The most common method for this type of organic waste is high-temperature incineration in a facility permitted to handle hazardous materials.[2][13]

Regulatory Framework and Institutional Responsibility

The management of hazardous chemicals in a laboratory setting is governed by the Occupational Safety and Health Administration (OSHA). Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[14][15] This plan must include procedures for the safe handling, storage, and disposal of hazardous chemicals. It is the responsibility of the employer to provide the necessary training, PPE, and resources to ensure compliance.[16]

The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its generation to its final disposal.[17] Your institution's EHS department is the primary resource for navigating these complex regulations and ensuring that your disposal practices are compliant.

By adhering to these rigorous, evidence-based protocols, you can ensure the safe and compliant disposal of 1-(Pyrimidin-2-YL)cyclopropan-1-amine, upholding your commitment to a safe laboratory environment and the protection of our shared ecosystem.

References

  • U.S. Environmental Protection Agency. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2025, September 2). Safety Data Sheet: 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • U.S. Government Publishing Office. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. Chemical Waste. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-YL)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-YL)cyclopropan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.